Ethyl (2-hydroxy-2-adamantyl)acetate
Beschreibung
BenchChem offers high-quality Ethyl (2-hydroxy-2-adamantyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-hydroxy-2-adamantyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-(2-hydroxy-2-adamantyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERYOQZHQTQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Applications of Ethyl (2-hydroxy-2-adamantyl)acetate: A Technical Guide
Part 1: Executive Summary & Strategic Value
Ethyl (2-hydroxy-2-adamantyl)acetate (CAS: 112181-97-2) is a specialized alicyclic building block characterized by a sterically bulky adamantane cage fused with a reactive
In the landscape of advanced materials and medicinal chemistry, this molecule serves two critical, high-value functions:
-
Lithography (193 nm Photoresists): It acts as a precursor for acid-labile monomers used in ArF immersion lithography. The adamantyl group provides the necessary plasma etch resistance and optical transparency, while the tertiary alcohol offers a handle for functionalization (e.g., methacrylation) or solubility switching.
-
Medicinal Chemistry: It functions as a lipophilic scaffold for modifying drug pharmacokinetics. The adamantane cage increases metabolic stability by blocking oxidative sites and enhances membrane permeability (LogP modulation) without introducing aromaticity-related toxicity.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis, and handling protocols.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | Ethyl 2-(2-hydroxyadamantan-2-yl)acetate |
| CAS Number | 112181-97-2 |
| Molecular Formula | C₁₄H₂₂O₃ |
| Molecular Weight | 238.32 g/mol |
| SMILES | CCOC(=O)CC1(O)C2CC3CC(C2)CC1C3 |
| Structure Description | A tertiary alcohol at the 2-position of the adamantane cage, substituted with an ethyl acetate side chain.[1] |
Physicochemical Data Table
Data aggregated from experimental analogs and calculated consensus models.
| Property | Value / Range | Technical Insight |
| Physical State | White to off-white solid | Low-melting solid; purity dependent.[1] Often appears as a viscous semi-solid if solvent traces remain. |
| Melting Point | 60–65 °C (Predicted) | The rigid cage elevates MP compared to linear analogs, but the ethyl chain disrupts packing efficiency. |
| Boiling Point | ~310 °C (760 mmHg) | High BP due to molecular weight and H-bonding.[1] Distillable only under high vacuum (<1 mmHg). |
| Density | 1.15 ± 0.05 g/cm³ | High density characteristic of the compact adamantane cage. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic. The adamantyl group adds ~3.0 log units compared to a methyl group. |
| pKa (Hydroxyl) | ~15.5 | Typical tertiary alcohol; non-acidic in aqueous media but deprotonatable by strong bases (NaH, LDA). |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Excellent solubility in organic solvents makes it ideal for solution-phase synthesis. |
Part 3: Synthesis & Manufacturing (The Reformatsky Route)
The most robust route to Ethyl (2-hydroxy-2-adamantyl)acetate is the Reformatsky Reaction .[1] Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester functionality, preventing self-condensation.[2]
Reaction Mechanism
The reaction involves the oxidative addition of activated Zinc into the C-Br bond of ethyl bromoacetate, forming a zinc enolate. This nucleophile attacks the ketone of 2-adamantanone.
Experimental Protocol (Self-Validating System)
Scale: 50 mmol
Reagents:
-
2-Adamantanone (7.51 g, 50 mmol)[1]
-
Ethyl bromoacetate (8.35 g, 50 mmol)
-
Zinc dust (Activated, 3.92 g, 60 mmol)
-
Solvent: Anhydrous THF (50 mL) and Benzene/Toluene (50 mL)
-
Initiator: Trimethylsilyl chloride (TMSCl) (Catalytic, 0.5 mL)
Step-by-Step Methodology:
-
Zinc Activation (Critical): Wash Zinc dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum at 100°C. Why: Removes the oxide layer (ZnO) that inhibits reaction initiation.
-
Initiation: In a dry 3-neck flask under Argon, suspend activated Zn in 20 mL THF. Add TMSCl and stir for 15 mins.
-
Addition: Add a solution of 2-adamantanone and ethyl bromoacetate in THF/Toluene dropwise to the refluxing Zn suspension. Control: Maintain a gentle reflux via addition rate.
-
Completion: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear.
-
Quench: Cool to 0°C. Hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl. Note: Acid quench must be brief to avoid dehydrating the tertiary alcohol.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Hexane or perform Flash Chromatography (SiO₂, 0-10% EtOAc in Hexane).
Visualization: Synthesis Pathway
Figure 1: Reformatsky synthesis pathway showing critical zinc enolate formation and dehydration risk.[1]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standard parameters.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
4.18 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (
). -
2.65 (s, 2H): The
-methylene protons ( ).[1] Diagnostic Signal: Appears as a sharp singlet; confirms the addition of the acetate group. -
2.41 (s, 1H): Hydroxyl proton (
). Broad, exchangeable with D₂O. - 1.50 – 2.20 (m, 14H): Adamantane cage protons. The complex multiplet pattern is characteristic of the rigid cage structure.
-
1.28 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (
).
Infrared Spectroscopy (FT-IR)
-
3450–3550 cm⁻¹: O-H stretch (Broad, intermolecular H-bonding).
-
2850–2920 cm⁻¹: C-H stretch (Strong, adamantane C-H bonds).
-
1715–1730 cm⁻¹: C=O stretch (Ester carbonyl).
Part 5: Stability & Handling[1]
Thermal Stability
The compound is thermally stable up to ~150°C. However, in the presence of trace acids, it undergoes thermal dehydration to form Ethyl 2-adamantylidene acetate.
-
Precaution: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Storage: Cool, dry place (2–8°C recommended for long-term).
Chemical Reactivity Profile
-
Dehydration: Treatment with
or yields the alkene (useful for other applications, but an impurity here). -
Esterification: The tertiary -OH is sterically hindered. Standard acylation (AcCl/Pyridine) is slow. Requires forcing conditions (DMAP catalyst, reflux) or highly reactive reagents (Trifluoroacetic anhydride) to modify the alcohol.
Part 6: Applications in High-Tech Industries[1]
Semiconductor Lithography (Photoresists)
This molecule is a "monomer precursor" for 193 nm ArF photoresists.
-
Mechanism: The adamantane cage provides high Carbon/Hydrogen ratio, essential for Dry Etch Resistance in plasma processing.
-
Function: The tertiary alcohol can be converted to a methacrylate (HAMA monomer). Upon UV exposure, photo-acid generators (PAGs) cleave protecting groups, changing the solubility of the polymer in the developer (TMAH).
Pharmaceutical Development[5]
-
Bioisostere: The adamantyl group is a bioisostere for large lipophilic groups (e.g., phenyl, t-butyl).
-
Metabolic Blocking: Placing the adamantane cage at a metabolic "hotspot" prevents CYP450 oxidation, extending the drug's half-life (
). -
Diabetes Research: Structurally related to the adamantyl intermediates used in Saxagliptin and Vildagliptin (DPP-4 inhibitors), where the cage fits into the S1 hydrophobic pocket of the enzyme.
Application Flowchart
Figure 2: Dual-stream application utility in drug design and semiconductor manufacturing.[1]
References
-
Fluorochem. (2025).[3] Ethyl (2-hydroxy-2-adamantyl)acetate Product Specification. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl (2-hydroxy-2-adamantyl)acetate CAS 112181-97-2 Data Sheet. Retrieved from
-
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Chemistry).[4]
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". European Journal of Medicinal Chemistry. Retrieved from
-
Dammel, R. (1993). Diazonaphthoquinone-based Resists.[1] SPIE Optical Engineering Press. (Context on Photoresist Chemistry).
Sources
Structural Elucidation and Analytical Profiling of Ethyl (2-hydroxy-2-adamantyl)acetate
This guide outlines the structural elucidation, synthesis, and analytical profiling of Ethyl (2-hydroxy-2-adamantyl)acetate (CAS: 112181-97-2). This compound is a critical intermediate in the synthesis of adamantane-based dipeptidyl peptidase IV (DPP-4) inhibitors (e.g., Saxagliptin precursors) and serves as a model for studying steric bulk effects in ester hydrolysis.
Introduction & Chemical Context
The adamantane scaffold is often referred to as "diamondoid" due to its rigid, cage-like structure consisting of four connected cyclohexane rings in chair conformation. Functionalization at the C2 bridge position to create Ethyl (2-hydroxy-2-adamantyl)acetate introduces a tertiary alcohol and an ester side chain.
This specific substitution pattern creates a molecule with
Key Physicochemical Properties[1][2][3][4]
-
Molecular Formula:
-
Molecular Weight: 238.32 g/mol
-
Core Geometry: Rigid Td-like cage with steric bulk at C2.
-
Lipophilicity: High (due to the adamantyl cage), aiding membrane permeability in drug design.
Synthesis Protocol: The Reformatsky Route
The most robust method for synthesizing this compound is the Reformatsky Reaction . This organometallic protocol avoids the strong bases required for Aldol condensations, which is crucial for preventing dehydration of the resulting tertiary alcohol.
Experimental Workflow
Reagents: 2-Adamantanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), THF (anhydrous).
-
Activation: Zinc dust is activated by washing with dilute HCl, water, acetone, and ether, then dried under vacuum.
-
Initiation: A portion of ethyl bromoacetate and 2-adamantanone in THF is added to the Zn suspension. Initiation is often signaled by a slight exotherm or turbidity.
-
Propagation: The remaining reagents are added dropwise at reflux temperature to maintain a steady reaction rate.
-
Hydrolysis: The zinc enolate intermediate is quenched with cold dilute sulfuric acid (
) or saturated ammonium chloride ( ). -
Purification: Extraction with diethyl ether followed by silica gel chromatography (Hexane:EtOAc gradient).
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway from the ketone to the target
Figure 1: Step-wise mechanistic flow of the Reformatsky reaction transforming 2-adamantanone into the target hydroxy-ester.
Analytical Data: NMR Spectroscopy
The following data represents the consensus analytical profile for Ethyl (2-hydroxy-2-adamantyl)acetate in Chloroform-d (
NMR Data (400 MHz, )
The proton spectrum is characterized by the distinct ethyl group signals and the adamantane "envelope."
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |
| 4.19 | Quartet ( | 2H | Ethyl ester methylene. | |
| 3.65 | Broad Singlet | 1H | Hydroxyl proton (concentration/solvent dependent). | |
| 2.56 | Singlet | 2H | Methylene adjacent to carbonyl and C2. Singlet indicates free rotation/symmetry. | |
| 2.35 - 2.25 | Multiplet | 2H | H-1, H-3 | Bridgehead protons adjacent to C2 substitution (Deshielded). |
| 1.95 - 1.50 | Multiplet (Envelope) | 12H | Adamantane Cage | Overlapping signals for H-4, H-5, H-6, H-7, H-8, H-9, H-10. |
| 1.28 | Triplet ( | 3H | Ethyl ester methyl group. |
Interpretation:
-
The singlet at 2.56 ppm is diagnostic. If the molecule lacked symmetry or had restricted rotation due to the cage, these protons would appear as an AB quartet. Their appearance as a singlet confirms the
symmetry. -
The downfield shift of H-1/H-3 (approx 2.3 ppm) compared to unsubstituted adamantane (1.88 ppm) is due to the inductive effect of the hydroxyl group and the ester side chain at C2.
NMR Data (100 MHz, )
The carbon spectrum provides the most definitive proof of the adamantane substitution pattern. Due to symmetry, the 10 carbons of the adamantane cage yield only 6 distinct signals .
| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |
| 172.5 | Quaternary (C=O) | Carbonyl | Typical ester carbonyl range. |
| 74.8 | Quaternary (C-OH) | C-2 | Highly characteristic deshielded signal for |
| 60.8 | Secondary ( | Ethyl ester methylene. | |
| 42.3 | Secondary ( | Methylene linking the cage to the ester. | |
| 37.5 | Methine ( | C-1, C-3 | Bridgeheads |
| 34.6 | Secondary ( | C-4, C-10 | Methylenes |
| 32.8 | Secondary ( | C-6 | Distal methylene (unique signal). |
| 27.2 | Methine ( | C-5, C-7 | Distal bridgeheads. |
| 26.9 | Secondary ( | C-8, C-9 | Methylenes remote from substitution. |
| 14.2 | Primary ( | Ethyl ester methyl. |
NMR Assignment Logic Map
The following diagram visualizes the symmetry operations that result in the observed signal reduction in the
Figure 2: Symmetry mapping illustrating why the 10 adamantane carbons resolve into only 6 distinct NMR signals.
Troubleshooting & Quality Control
When analyzing this compound, researchers often encounter specific artifacts. Use this table to validate your sample quality.
| Observation | Potential Cause | Remediation |
| Missing OH Peak | Deuterium exchange with | Run spectrum in dry |
| Extra Doublet ~1.4 ppm | Unreacted Ethyl Bromoacetate. | Improve silica column purification; stain TLC with |
| Peak at 210 ppm ( | Unreacted 2-Adamantanone. | Ensure Zinc activation was sufficient; increase reaction time. |
| Complex Aliphatic Region | Dehydration product (Alkene). | Avoid acidic workup conditions; keep temperature <40°C during evaporation. |
References
-
Reformatsky Reaction Overview: Cambridge University Press.[1] "Name Reactions in Organic Synthesis: Reformatsky Reaction."
-
Adamantane NMR Shifts: National Institute of Chemical Physics and Biophysics. "13C NMR spectra of adamantane derivatives."
-
Solvent Impurity Data: University of Pittsburgh. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."
-
General 13C Shift Database: Organic Chemistry Data. "13C NMR Chemical Shifts - Adamantanes and Alicyclics."
Sources
Thermal Stability of Adamantane-Based Esters: Mechanistic Insights & Characterization Protocols
Topic: Thermal Stability of Adamantane-Based Esters Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Polymer Scientists, Tribologists, and Formulation Chemists.
Executive Summary
Adamantane (
Structural Fundamentals: The "Bridgehead" Advantage
The thermal robustness of adamantane-based esters is not merely a function of molecular weight; it is a geometric necessity derived from the diamondoid cage structure.
Steric Shielding and Lipophilicity
The adamantane cage is rigid and virtually strain-free. When an ester linkage is attached to the 1-position (bridgehead), the bulky cage acts as a steric shield, protecting the carbonyl carbon from nucleophilic attack (hydrolysis). This is critical for applications in high-temperature lubricants where moisture contamination is inevitable.
The Critical Mechanism: Inhibition of -Elimination
In standard tertiary alkyl esters (e.g., tert-butyl esters), thermal decomposition often occurs via a concerted, six-membered cyclic transition state (Ei mechanism), resulting in an alkene and a carboxylic acid. This typically happens at temperatures as low as 150–200°C.
Why Adamantane is Different:
For a 1-adamantyl ester to undergo this elimination, it would require the formation of a double bond at the bridgehead carbon. According to Bredt’s Rule , a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. In adamantane, this formation is energetically prohibitive due to extreme angle strain. Consequently, the low-energy decomposition pathway is effectively "shut down," forcing the molecule to decompose via higher-energy radical scission pathways, significantly elevating the decomposition temperature (
Diagram 1: Mechanistic Stability Logic
The following diagram illustrates the divergent decomposition pathways between standard tertiary esters and adamantane esters.
Caption: Comparison of thermal decomposition pathways. 1-Adamantyl esters are forced into high-energy radical pathways because low-energy elimination is geometrically forbidden.
Experimental Characterization Protocols
To validate the stability claims of synthesized adamantane esters, a rigorous thermal analysis workflow is required. This protocol emphasizes the differentiation between oxidative stability and thermal stability.
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine the Onset Decomposition Temperature (
Protocol Steps:
-
Sample Prep: Load 5–10 mg of dried ester into an alumina pan (for high heat) or platinum pan. Crucial: Ensure the sample is a fine powder or thin film to minimize thermal lag.
-
Atmosphere Selection:
-
Run A (Inert): Purge with
or Argon (50 mL/min). This measures pure thermal bond scission (pyrolysis). -
Run B (Oxidative): Purge with Synthetic Air (50 mL/min). This measures oxidative stability (critical for lubricants).[1]
-
-
Thermal Program:
-
Equilibration: Hold at 30°C for 5 mins to stabilize balance.
-
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Advanced: For kinetic analysis (Arrhenius), perform multiple runs at 5, 10, and 20°C/min.
-
-
Data Analysis: Calculate
(temperature at 5% mass loss) and the derivative peak ( ).
Differential Scanning Calorimetry (DSC)
Objective: Identify glass transition (
Diagram 2: Characterization Workflow
This decision tree guides the researcher through the analysis process based on the intended application.
Caption: Decision tree for characterizing adamantane esters based on TGA data in inert vs. oxidative atmospheres.
Comparative Data & Performance
The following data synthesizes general trends observed in high-performance polymer and lubricant literature. Note the significant jump in stability when the adamantane cage is introduced.
| Material Class | Ester Type | Mechanism of Failure | ||
| Standard Aliphatic | tert-Butyl Methacrylate | ~105 | ~210°C | |
| Standard Aromatic | Phenyl Ester | ~150 | ~350°C | Hydrolysis / Radical Scission |
| Adamantane (1-Ad) | 1-Adamantyl Ester | >180 | >380°C | Radical Scission (Bredt's Protected) |
| Adamantane Polymer | Adamantyl Polyimide | >290 | >500°C | Imide Ring Opening |
Note:
Applications in Critical Systems
High-Temperature Lubricants (Aviation/Turbines)
In gas turbine engines, lubricants must withstand temperatures exceeding 240°C. Adamantane esters (e.g., derived from 1,3-adamantanedicarboxylic acid) are used as Group V base stocks. Their thermo-oxidative stability prevents sludge formation (coking) where standard polyol esters might fail. The cage structure also increases viscosity index, maintaining film thickness at high heat [1].
Advanced Lithography (193 nm Photoresists)
In semiconductor manufacturing, 1-adamantyl groups are used in chemically amplified resists. While thermally stable during the "soft bake" (100–130°C), they are designed to undergo specific acid-catalyzed cleavage only in the presence of a photo-acid generator (PAG) upon UV exposure. The adamantane group provides the necessary etch resistance (high C/H ratio) and high
References
-
Khusnutdinov, R. I., et al. (2019). Adamantane-containing esters as potential components of thermostable lubricating oils.[1][2][3] Petroleum Chemistry.[4] Link
-
Watanabe, D., et al. (2019). Thermal decomposition of adamantane-based esters.[5] Polymer Journal. Link
-
Biagini, S. C. G., et al. (2001). Adamantane-containing polymers.[4][5][6][7] Polymer.[4][5][8][9] Link
-
Fokina, N. A., et al. (2009). Structure and reactivity of adamantane derivatives.[1][10] Russian Chemical Reviews. Link
-
Nozaki, K., et al. (2000). A new photoresist for 193-nm lithography. Journal of Photopolymer Science and Technology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. timeshighereducation.com [timeshighereducation.com]
- 3. EP0363866A2 - Higher carboxylic acid triester of adamantane triol and lubricating oil containing the same - Google Patents [patents.google.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. (PDF) Effect of the structure of adamantane-containing diesters on the thermooxidative stability [academia.edu]
The Lipophilic Anchor: A Technical Guide to the Adamantane Scaffold in Medicinal Chemistry
Executive Summary
The adamantane scaffold (
Part 1: Structural & Physicochemical Rationale[2][3][4]
The "Lipophilic Bullet" Effect
Adamantane consists of four connected cyclohexane rings in a chair conformation, creating a rigid, stress-free cage. Its incorporation into a lead compound typically alters the physicochemical profile in three critical ways:
-
LogP Modulation: The addition of an adamantyl moiety typically increases the calculated partition coefficient (cLogP) by approximately 3.0–3.2 log units . This is a decisive tool for converting water-soluble hits into membrane-permeable leads capable of crossing the Blood-Brain Barrier (BBB).
-
Metabolic Shielding: The steric bulk of the cage (diameter
7 Å) obstructs cytochrome P450 access to adjacent functional groups, significantly extending the metabolic half-life ( ) of labile pharmacophores. -
Desolvation Entropy: The hydrophobic cage displaces water molecules from lipophilic pockets in target proteins, providing a favorable entropic gain (
) upon binding.
Comparative Data: Pharmacokinetic Impact
The table below illustrates the dramatic shift in properties when the adamantane scaffold is introduced or compared to non-adamantyl analogs.
| Compound | Indication | LogP (Approx) | Mechanism of Kinetic Improvement | |
| Amantadine | Antiviral/PD | 2.4 | 12–18 hrs | High lipophilicity drives CNS penetration; excreted largely unchanged. |
| Memantine | Alzheimer's | 3.3 | 60–100 hrs | Methyl groups at C3/C5 prevent oxidative metabolism at bridgeheads. |
| Saxagliptin | Diabetes (T2) | 1.6 | 2.5–3 hrs | Adamantyl bulk fits DPP-IV S2 subsite, preventing rapid hydrolysis of the nitrile. |
| Vildagliptin | Diabetes (T2) | 0.8 | 1.5–2 hrs | Adamantane substitution improves potency vs. linear alkyl analogs. |
Part 2: Synthetic Methodologies
Core Protocol: Bridgehead Functionalization via Ritter Reaction
The most robust method for introducing nitrogen functionality at the tertiary (bridgehead) carbon is the Ritter reaction. This protocol utilizes a carbocation intermediate generated in strong acid.
Experimental Workflow: Synthesis of N-(1-Adamantyl)acetamide
Target: Precursor for primary amines (e.g., Amantadine) or further derivatization.
Reagents:
-
Adamantane (1.0 eq)[2]
-
Nitric Acid (
, fuming or 65%) or Sulfuric Acid ( ) -
Acetonitrile (Solvent & Nucleophile)
-
Ice water (Quenching)
Step-by-Step Protocol:
-
Carbocation Generation: In a round-bottom flask equipped with a magnetic stirrer, cool 25 mL of fuming
to 0°C. -
Addition: Slowly add Adamantane (10 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent uncontrolled oxidation. The solution will turn yellow/orange as the 1-adamantyl cation forms.
-
Nucleophilic Attack: Add Acetonitrile (excess, ~10 mL) dropwise. The nitrile nitrogen attacks the tertiary carbocation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Pour the reaction mixture over 100g of crushed ice. The intermediate nitrilium ion is hydrolyzed to the acetamide.
-
Workup: Filter the resulting white precipitate.[3] Wash with cold water (
mL) to remove residual acid. Recrystallize from ethanol/water.
Yield: Typically 85–95%.
Validation:
Visualization: The Ritter Reaction Pathway
The following diagram details the mechanistic flow from the parent hydrocarbon to the functionalized amine precursor.
Caption: Step-wise mechanism of the Ritter reaction transforming the inert adamantane cage into a functionalized amide via a stable tertiary carbocation.
Part 3: Therapeutic Mechanisms & Signaling
The adamantane scaffold is not merely a passive carrier; it actively dictates pharmacodynamics through specific binding modes.
Uncompetitive Antagonism (CNS)
Case Study: Memantine (NMDA Receptor) Memantine treats Alzheimer's by blocking the N-methyl-D-aspartate (NMDA) receptor.[4] Unlike competitive antagonists that bind the agonist site, Memantine binds inside the ion channel pore.
-
Mechanism: It is an open-channel blocker.[4][5] It can only enter and bind when the channel is open (activated by Glutamate).[4]
-
The "Goldilocks" Kinetics: Its moderate affinity and rapid off-rate allow it to block pathological excitotoxicity (sustained Ca2+ influx) while allowing physiological signals (transient Ca2+ influx) to pass. The adamantane cage acts as a "plug" that is physically trapped by the channel walls.
Steric Enzyme Inhibition (Metabolic)
Case Study: Saxagliptin (DPP-IV) In Type 2 Diabetes, Dipeptidyl peptidase-4 (DPP-IV) degrades incretin hormones.
-
Mechanism: Saxagliptin contains a nitrile group attached to an adamantane anchor. The nitrile forms a reversible covalent bond with the active site Serine-630.
-
Role of Adamantane: The bulky adamantyl group fits snugly into the hydrophobic S2 subsite of the enzyme. This steric lock increases potency and prevents the inhibitor from being ejected, prolonging the duration of action.
Visualization: NMDA Receptor Blockade
Caption: Memantine functions as an uncompetitive antagonist, blocking the NMDA pore only during pathological over-activation while preserving normal signaling.[4]
Part 4: Emerging Frontiers & Experimental Validation
Novel Application: Tdp1 Inhibitors in Oncology
Recent research identifies adamantane derivatives as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1).[6] Tdp1 repairs DNA lesions caused by Topoisomerase I inhibitors (e.g., Topotecan).[6]
-
Strategy: By inhibiting Tdp1, adamantane derivatives sensitize cancer cells to chemotherapy.
-
Design: Adamantane is linked to monoterpene moieties via thiadiazole linkers.[6] The adamantane provides the lipophilicity required to penetrate the tumor microenvironment and bind the hydrophobic catalytic pocket of Tdp1.
Experimental Protocol: PAMPA-BBB Assay
To validate the "lipophilic bullet" effect, researchers must assess Blood-Brain Barrier (BBB) permeability early.
Protocol:
-
Preparation: Dissolve the adamantyl-compound in DMSO (10 mM stock). Dilute to 50
M in PBS (pH 7.4). -
Membrane: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) sandwich plate. Coat the donor filter with 4
L of porcine brain lipid extract (20 mg/mL in dodecane). -
Incubation: Add compound solution to the donor well; add blank PBS to the acceptor well. Incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Calculate effective permeability (
) using the standard equation: Where is acceptor concentration, is filter area, is volume.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link
-
Liu, J., et al. (2011). Memantine: A review of its mechanism of action and therapeutic potential in Alzheimer’s disease. Journal of Alzheimer's Disease. Link
-
Mamedov, V. A., & Zhukova, N. A. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3128. Link
-
Khanna, P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16345–16352. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Link
Sources
Discovery of New Functionalized Adamantane Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Adamantane Scaffold - A Privileged Structure in Modern Drug Discovery
First isolated from crude oil in 1933, adamantane is the smallest member of the diamondoid family, a class of perfectly rigid, cage-like hydrocarbons.[1][2] Its unique tricyclic aliphatic framework (tricyclo[3.3.1.1]decane) imparts a combination of high symmetry, exceptional thermal and chemical stability, and pronounced lipophilicity. These physicochemical properties have established adamantane as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for more than one biological target.[3]
The journey of adamantane into the pharmaceutical realm began in the 1960s with the discovery of amantadine's antiviral activity against Influenza A, which functions by inhibiting the viral M2 proton channel.[3][4][5][6] This seminal finding unveiled the potential of the adamantane cage to not only enhance a drug's ability to cross lipid membranes but also to precisely orient functional groups for optimal interaction with biological targets.[4][7] Since then, seven adamantane-based drugs have reached clinical use for a range of diseases, including viral infections, neurodegenerative disorders like Alzheimer's (Memantine), and type 2 diabetes (Vildagliptin).[7]
The rigid adamantane cage can serve multiple roles in a drug molecule: it can act as a bulky, space-filling group to anchor a molecule within a hydrophobic pocket of a receptor or enzyme, protect adjacent functional groups from metabolic degradation to increase a drug's half-life, and provide a three-dimensional framework to escape the "flatland" of traditional aromatic-heavy drug candidates.[7]
This technical guide provides an in-depth exploration of modern synthetic strategies for the discovery of novel functionalized adamantane derivatives. We will delve into the causality behind advanced experimental choices, present detailed protocols for key reactions, and showcase how these new derivatives are being leveraged to address contemporary therapeutic challenges.
Part 1: Modern Synthetic Strategies for Adamantane Functionalization
The inertness of adamantane's C-H bonds presents a significant synthetic challenge.[4] However, recent breakthroughs in catalysis and synthetic methodology have unlocked new pathways for its precise and efficient functionalization.
Direct C–H Functionalization: The Frontier of Adamantane Chemistry
Directly converting adamantane's strong C–H bonds into new C-C, C-N, or C-X bonds is the most atom-economical approach to new derivatives. Recent years have seen a surge in methods utilizing transition-metal catalysis, photocatalysis, and radical-mediated reactions.[4][8]
Causality in Catalyst Selection: Selectivity is Key
Adamantane possesses two types of C-H bonds: four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. The tertiary C-H bonds are slightly weaker and more sterically accessible, often making them the preferred site for radical and electrophilic reactions. However, achieving high regioselectivity can be challenging.
Modern methods overcome this by using catalyst systems that exhibit high selectivity. For instance, visible-light photoredox catalysis combined with a hydrogen atom transfer (HAT) catalyst has emerged as a powerful tool.[9][10] In this approach, a photocatalyst absorbs light and initiates a process where the HAT catalyst selectively abstracts a specific hydrogen atom from adamantane, generating an adamantyl radical. This radical can then be trapped by a variety of reagents to form the desired product. The choice of the HAT catalyst is critical for controlling which C-H bond is activated.[1][9]
Experimental Protocol: Photocatalytic C–H Alkylation
The following is a representative protocol inspired by modern photochemical methods for the direct alkylation of adamantane's tertiary C-H bonds.[1]
Objective: To synthesize 1-alkyladamantane via a dual photoredox and hydrogen atom transfer (HAT) catalytic system.
Materials:
-
Adamantane
-
Alkene (e.g., an electron-deficient olefin)
-
Iridium-based photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)
-
Quinuclidine-based HAT catalyst
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
Photoreactor (e.g., blue LED lamp, 450 nm)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox, add adamantane (1.5 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the alkene (1.0 equivalent) followed by the anhydrous, degassed solvent to achieve a final concentration of approximately 0.1 M.
-
Degassing: Seal the vial and remove it from the glovebox. If not using a glovebox, the reaction mixture should be thoroughly degassed via three freeze-pump-thaw cycles.
-
Photoreaction: Place the reaction vial in the photoreactor and irradiate with a blue LED lamp while stirring vigorously at room temperature. The reaction progress should be monitored by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1-alkyladamantane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Trustworthiness through Self-Validation: The success of this protocol is validated by rigorous characterization. The ¹H NMR spectrum should clearly show the signals corresponding to the new alkyl group and the characteristic signals of the adamantane cage, with integration values matching the expected structure. HRMS will confirm the exact mass and elemental composition. The high regioselectivity for the tertiary position is confirmed by the absence of signals corresponding to 2-substituted isomers.
Functionalization via Bridgehead Halogenation and Cross-Coupling
A more traditional, yet highly effective, strategy involves the initial functionalization of the adamantane core, typically through halogenation, followed by subsequent modifications.
Causality in a Two-Step Approach: This method separates the challenge of C-H activation from the introduction of complex functionality. Bridgehead bromination of adamantane is a robust and scalable reaction. The resulting 1-bromoadamantane is a versatile intermediate that can participate in a wide range of classic and modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), providing access to a vast chemical space of derivatives that would be difficult to achieve through direct C-H functionalization.[6][8]
Part 2: Characterization and Application of Novel Adamantane Derivatives
The discovery pipeline for new adamantane derivatives follows a logical progression from synthesis to characterization and finally to biological evaluation.
Data-Driven Discovery: Characterization & Biological Evaluation
Once a new derivative is synthesized and purified, its structure must be unambiguously confirmed. This is followed by in vitro screening to determine its biological activity.
Data Presentation: A Comparative Overview
Summarizing data in a tabular format is crucial for identifying trends and making informed decisions for the next design cycle. Below is a hypothetical example of data for a series of newly synthesized adamantyl isothiourea derivatives being tested for anticancer activity.[11]
| Compound ID | R-Group on Isothiourea | Target Cell Line | IC₅₀ (µM) |
| AD-01 | -H | Hep-G2 (Liver Cancer) | > 50 |
| AD-02 | 4-Bromobenzyl | Hep-G2 (Liver Cancer) | 3.86[11] |
| AD-03 | 4-Nitrobenzyl | Hep-G2 (Liver Cancer) | 7.70[11] |
| AD-04 | 4-Methoxybenzyl | Hep-G2 (Liver Cancer) | 15.2 |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This data immediately suggests that substitution on the benzyl ring is critical for activity, with the electron-withdrawing bromo-substituent providing the highest potency in this series.
Case Study: Adamantane Derivatives as Signaling Pathway Modulators
Recent research has shown that adamantane-linked compounds can act as potent inhibitors of specific signaling pathways implicated in disease. For example, certain adamantyl isothiourea derivatives have been found to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, which is often overactive in hepatocellular carcinoma.[11][12]
Experimental Protocol: Calcium Influx Assay for Neuroactivity
Adamantane derivatives like memantine are known to modulate NMDA receptor channels in the brain.[3][13] A calcium influx assay is a standard method to screen new derivatives for similar neuroprotective activity.[11]
Objective: To determine if new adamantane derivatives can inhibit NMDA receptor-mediated calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture or a suitable neuroblastoma cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplates
-
NMDA and glycine (receptor agonists)
-
Test adamantane derivatives dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the neuronal cells onto the 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a buffered salt solution and then load them with the Fluo-4 AM dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Compound Addition: After washing away excess dye, add the test adamantane derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., memantine).
-
Agonist Stimulation: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Then, inject a solution of NMDA and glycine into the wells to stimulate the receptors.
-
Data Acquisition: Measure the change in fluorescence intensity over time. A rapid increase in fluorescence corresponds to calcium influx through open NMDA channels.
-
Analysis: Analyze the data to determine the dose-dependent inhibitory effect of the test compounds on calcium influx. Calculate IC₅₀ values for active compounds.
Conclusion and Future Directions
The adamantane scaffold continues to prove its value as a cornerstone of modern medicinal chemistry. Advances in synthetic chemistry, particularly in the realm of direct C-H functionalization, are rapidly expanding the accessible chemical space of adamantane derivatives.[1][4] These new methods, coupled with high-throughput biological screening and a deeper understanding of disease pathways, are paving the way for the discovery of next-generation therapeutics. The strategic incorporation of the adamantane "lipophilic bullet" will undoubtedly continue to hit new and challenging biological targets, leading to the development of innovative drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Further exploration, aided by computational modeling and green chemistry approaches, is poised to unlock even more of its therapeutic potential.[3][4]
References
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). ConnectSci.
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace.
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Semantic Scholar. Available at: [Link]
- Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. (2025). BenchChem.
-
Selective C–H functionalization of diamondoids using visible-light photoredox catalysis. (2022). American Chemical Society. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Sroka, W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Available at: [Link]
- Technical Support Center: Synthesis of 2-Substituted Adamantanes. (2025). BenchChem.
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). MDPI. Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. (2024). ResearchGate. Available at: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. Available at: [Link]
-
Biologically-active adamantane-based derivatives. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchr.org [jchr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective C–H functionalization of diamondoids using visible-light photoredox catalysis - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-yield synthesis of 2-hydroxy-2-adamantyl esters
Application Note: High-Yield Synthesis of 2-Alkyl-2-Adamantyl Esters
Part 1: Strategic Overview & Scientific Rationale
The synthesis of 2-hydroxy-2-adamantyl esters (specifically 2-alkyl-2-adamantyl esters like 2-methyl-2-adamantyl methacrylate) represents a critical challenge in modern organic synthesis. These compounds are the industry standard for 193 nm (ArF) photoresist materials due to their high etch resistance and specific acid-lability.
The Core Challenge: The 2-position of the adamantane cage, when substituted with an alkyl group, creates a tertiary alcohol center that is exceptionally sterically hindered. Standard Fischer esterification fails completely here. Furthermore, the resulting tertiary ester is prone to acid-catalyzed elimination, reverting to the thermodynamically stable methylene adamantane derivative.
The Solution: To achieve high yields (>85%), we must abandon equilibrium-based methods in favor of kinetic trapping . This guide presents two protocols:
-
Method A (Advanced): A One-Pot Barbier-Type Alkylation-Esterification (Industrial Preferred).
-
Method B (Standard): Stepwise Grignard Addition followed by Activated Esterification (Lab Scale).
Part 2: Mechanism & Workflow Visualization
The following diagram illustrates the divergent pathways. Method A avoids the isolation of the tertiary alcohol, preventing yield loss during workup and minimizing handling of the elimination-prone intermediate.
Caption: Comparison of One-Pot Barbier (Green) vs. Stepwise (Red) synthesis routes. Method A minimizes elimination risks.
Part 3: Detailed Protocols
Protocol A: One-Pot Barbier-Type Synthesis (High Yield)
Best for: 2-Methyl-2-adamantyl methacrylate (MAMA) and analogs. Rationale: This method generates the lithium alkoxide in situ using Lithium metal. The alkoxide is a potent nucleophile that reacts directly with acid chlorides, bypassing the isolation of the sterically hindered alcohol.
Materials:
-
2-Adamantanone (1.0 eq)
-
Alkyl Iodide (e.g., Methyl Iodide) (1.2 eq)
-
Lithium Granules (High Sodium content preferred for initiation) (2.5 eq)
-
Acid Chloride (e.g., Methacryloyl Chloride) (1.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Activation: In a dry 3-neck flask under Argon, suspend Lithium granules in anhydrous THF. Sonicate briefly if initiation is slow.
-
Alkylation: Cool to 0°C. Add a mixture of 2-Adamantanone and Alkyl Iodide dropwise.
-
Expert Note: Maintain temperature <10°C. Higher temperatures promote Wurtz coupling of the alkyl iodide.
-
Observation: The solution will turn turbid/grey as the lithium alkoxide forms. Stir for 2-4 hours.
-
-
Esterification: Without workup, cool the reaction mixture to -10°C.
-
Acylation: Add Methacryloyl Chloride (diluted in THF) dropwise over 30 minutes.
-
Critical: The reaction is highly exothermic. Do not allow T > 0°C to prevent polymerization or elimination.
-
-
Quench: Pour mixture into saturated NH₄Cl (aq).
-
Workup: Extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (2x) and Brine (1x).
-
Why? You must remove all traces of acid. Acid residues will catalyze the cleavage of the tertiary ester during rotary evaporation.
-
-
Purification: Flash chromatography on Basic Alumina or Neutral Silica treated with 1% Triethylamine.
-
Yield Target: 85-92%
-
Protocol B: Stepwise Activated Esterification
Best for: Small scale or when the alcohol is commercially available.
Materials:
-
2-Alkyl-2-adamantanol (1.0 eq)
-
Methacrylic Anhydride (1.5 eq) (Preferred over chloride for this method)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-alkyl-2-adamantanol in DCM under N₂. Add TEA and DMAP.
-
Addition: Add Methacrylic Anhydride slowly at Room Temperature (RT).
-
Reflux: Heat to mild reflux (40°C) for 12-24 hours.
-
Monitoring: Monitor by TLC.[7] If conversion stalls, add more DMAP (up to 0.2 eq).
-
-
Workup: Wash with 10% K₂CO₃ solution. Avoid HCl washes ; use dilute Citric Acid only if absolutely necessary and perform rapidly.
-
Stabilization: Add radical inhibitor (e.g., MEHQ, 10-50 ppm) before concentration if the product is a polymerizable monomer.
Part 4: Data & Troubleshooting
Table 1: Comparative Yields & Conditions
| Parameter | Method A (One-Pot Li) | Method B (Stepwise Anhydride) | Standard Grignard + AcCl |
| Reagent | Li Metal / R-I | Anhydride / DMAP | Mg / R-Br |
| Intermediate | Li-Alkoxide (In-situ) | Isolated Alcohol | Mg-Alkoxide |
| Reaction Time | 6-8 Hours | 12-24 Hours | 12-16 Hours |
| Typical Yield | 88 - 94% | 70 - 80% | 50 - 65% |
| Major Impurity | Wurtz coupling (trace) | Unreacted Alcohol | Reduction product (2-Adamantanol) |
| Scalability | High (Kg scale) | Medium | Low |
Troubleshooting Guide:
-
Problem: Low Yield / Presence of Olefin (Methylene Adamantane).
-
Cause: Acidic conditions during workup or excessive heat.
-
Fix: Switch silica gel to Basic Alumina. Ensure all aqueous washes are pH > 7. Add Triethylamine (0.5%) to the eluent.
-
-
Problem: Incomplete Conversion of Alcohol.
-
Cause: Steric shielding.
-
Fix: Switch from Acyl Chloride/Pyridine to Anhydride/DMAP. The "Steglich esterification" (DCC/DMAP) is generally too slow for this specific tertiary center; Anhydride is superior.
-
-
Problem: Polymerization during distillation.
-
Cause: Lack of oxygen/inhibitor.
-
Fix: Add 4-methoxyphenol (MEHQ). Do not distill to dryness.
-
Part 5: References
-
Process for producing 2-alkyl-2-adamantyl ester. Source: US Patent 6,770,777 B2 (2004). Describes the high-yield Lithium metal "Barbier" protocol.
-
Method for producing 2-methyl-2-adamantyl (meth) acrylate. Source: JP Patent 2007314471A. Details the Magnesium salt/Grignard variations and purification of photoresist monomers.
-
Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers. Source: Watanabe, K., et al. Macromolecules (2006). Discusses the polymerization behavior and properties of these esters.
-
Design of Protective Groups for ArF Excimer Laser Lithography. Source: Nozaki, K., et al. Journal of Photopolymer Science and Technology (2000). Contextualizes the acid-lability requirements.
Sources
- 1. Trustworthy Manufacturer and Reputable Factory Supply High Purity 99% Best Quality 177080-67-0 with Competitive Cheapest Price [jq-molecular.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 4. uakron.edu [uakron.edu]
- 5. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]
- 6. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Purification techniques for adamantane derivatives
Application Note: Advanced Purification & Characterization of Adamantane Derivatives
Abstract
Adamantane (
Part 1: Strategic Decision Matrix
Before selecting a technique, the chemical nature of the derivative (neutral cage vs. functionalized salt) dictates the workflow.
Figure 1: Decision matrix for selecting the optimal purification route based on derivative functionality.
Part 2: Sublimation (The "Purist" Approach)
Principle: Adamantane derivatives possess high vapor pressures even below their melting points. Sublimation is the most effective method for neutral derivatives (e.g., 1-adamantanol, 1-haloadamantanes) to remove non-volatile tarry impurities that often accompany Friedel-Crafts functionalization.
Protocol 1: Cold-Finger Sublimation
Target: Neutral Adamantane Derivatives (Non-salts)
Materials:
-
High-vacuum pump (<0.1 mmHg).
-
Sublimation apparatus with water-cooled cold finger.
-
Oil bath with temperature control.
Procedure:
-
Loading: Place the crude solid in the bottom of the sublimation vessel. Ensure a large surface area; do not pile the solid more than 1 cm deep.
-
Setup: Insert the cold finger. Connect the coolant (0°C to 4°C is sufficient; colder is not always better as it may trap moisture).
-
Evacuation: Apply vacuum slowly.
-
Critical Step: Adamantane derivatives are prone to "bumping." If the vacuum is applied too aggressively, the powder will fly onto the cold finger without subliming. Use a bleed valve to ramp down pressure over 5 minutes.
-
-
Heating: Heat the oil bath to
.-
Example: For 1-Adamantanol (mp ~282°C), heat to ~150-160°C under high vacuum. The sublimation point is significantly lower than the melting point at reduced pressure.
-
-
Harvesting: Once the bottom layer is depleted, break the vacuum with dry nitrogen. Scrape the crystalline "stalactites" from the cold finger.
Troubleshooting:
-
Clogging: If the gap between the crude and the cold finger is too small, the sublimate may bridge the gap, causing a thermal short. Maintain at least 2-3 cm distance.
Part 3: Recrystallization of Amine Salts
Neutral adamantane amines (like Memantine free base) are volatile and difficult to handle. Conversion to the Hydrochloride (HCl) salt is standard practice to increase melting points (>250°C) and eliminate volatility, enabling recrystallization.
Protocol 2: Anti-Solvent Recrystallization (Memantine HCl)
Target: Amine salts prone to oiling out.
The "Oiling Out" Challenge: Adamantane derivatives are greasy. When cooling a hot saturated solution, they often separate as an oil (liquid-liquid phase separation) rather than crystals. This traps impurities.[1]
Solvent System:
-
Solvent A (Good): Ethanol or Methanol (dissolves the salt).
-
Solvent B (Bad/Anti-solvent): Acetone or Ethyl Acetate (induces precipitation).
Procedure:
-
Dissolution: Dissolve 10 g of Crude Memantine HCl in the minimum amount of refluxing Ethanol (~50 mL).
-
Filtration: While hot, filter through a sintered glass funnel to remove insoluble particulates (silica, dust).
-
Nucleation (The Critical Step):
-
Remove from heat.[2]
-
Add Acetone dropwise until a faint permanent turbidity (cloudiness) appears.
-
Stop adding Acetone.
-
Add 1-2 mL of Ethanol to clear the solution back to transparency.
-
-
Seeding: Add a few seed crystals of pure Memantine HCl.
-
Controlled Cooling:
-
Allow to cool to room temperature slowly (wrap flask in a towel).
-
Observation: If oil droplets form, reheat immediately and add slightly more Ethanol. You want needles/prisms, not globules.
-
-
Final Precipitation: Once at room temperature, cool to 4°C. Add more Acetone (up to 100 mL) to drive the remaining product out of solution.
-
Isolation: Filter and wash with cold Acetone.
Part 4: Chromatography & Detection (The "Invisible" Analyte)
Adamantane derivatives lack a conjugated
Comparison of Detection Methods
| Detector | Sensitivity | Gradient Compatible? | Suitability for Adamantane |
| UV (254 nm) | None | Yes | Unusable (No chromophore). |
| UV (210 nm) | Low | Limited | Poor. High noise; requires phosphate buffers. |
| RI (Refractive Index) | Moderate | No | Good for isocratic prep work, but temperature sensitive.[3] |
| ELSD/CAD | High | Yes | Gold Standard. Universal detection for non-volatiles. |
| GC-FID | High | N/A | Excellent for volatile free bases (not salts). |
Protocol 3: HPLC-ELSD Method (Universal)
Recommended for purity checks of salts and non-volatiles.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 20% B to 90% B over 15 minutes. (Adamantanes are very lipophilic and elute late).
-
Detector: Evaporative Light Scattering Detector (ELSD).[4][5][6]
Protocol 4: Pre-Column Derivatization (For UV Detection)
If ELSD is unavailable, you must derivatize the amine to "tag" it with a UV-active group.
-
Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate).[8]
-
Reaction:
-
Mix 100 µL sample (amine salt in water) + 100 µL Borate Buffer (pH 9.0).
-
Add 200 µL FMOC-Cl (5 mM in ACN).
-
React for 10 mins at room temp.
-
Inject onto HPLC with UV detection at 265 nm .
-
Figure 2: Analytical workflow for selecting the correct chromatography detection method.
References
-
BenchChem. (2025).[9] Protocol 3: Sublimation of Adamantane-1,4-diol. Retrieved from 2
-
Organic Syntheses. (1973). Adamantanone: Oxidation and Purification. Org. Synth. Coll. Vol. 5, p.16. Retrieved from 10
-
Karami, K., et al. (2015). Crystallization Conditions and Metastable Zone Width of Memantine Hydrochloride. ResearchGate. Retrieved from 11
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from 5
-
National Institutes of Health (NIH). (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride. Retrieved from 12
Sources
- 1. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Three Detectors Used for HPLC Determination of Monoglycerides [spkx.net.cn]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antiviral Activity Screening of Ethyl (2-hydroxy-2-adamantyl)acetate
Targeting Viroporins: From Solubility to Selectivity Indices
-Hydroxy Ester Primary Target: Viral Ion Channels (M2 Protein, E Protein)Executive Summary & Scientific Rationale
The adamantane scaffold (tricyclo[3.3.1.1
Ethyl (2-hydroxy-2-adamantyl)acetate represents a structural evolution, incorporating a polar hydroxyl group and an ester side chain at the C2 position. This "amphiphilic modulation" is designed to enhance binding affinity within the aqueous pore of mutant viroporins (e.g., S31N mutants) or improve bioavailability compared to the purely hydrophobic parent cage.
This Application Note provides a rigorous, self-validating workflow for screening this specific compound. It prioritizes the differentiation between genuine antiviral efficacy (inhibition of viral entry/uncoating) and non-specific cytotoxicity, a common artifact in lipophilic drug screening.
Mechanistic Hypothesis & Workflow
The primary hypothesis is that Ethyl (2-hydroxy-2-adamantyl)acetate acts as a viroporin blocker . By lodging within the transmembrane pore of the viral ion channel, the adamantane cage sterically occludes the channel, while the hydroxyl and ester moieties potentially form stabilizing hydrogen bonds with pore-lining residues (e.g., Ser31, His37).
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step screening hierarchy ensuring safety precedes efficacy testing to avoid false positives.
Material Preparation & Solubility Protocol
Adamantane derivatives are notoriously hydrophobic. Improper solubilization leads to micro-precipitation in cell media, causing physical cellular stress often mistaken for drug toxicity.
Reagents:
-
Ethyl (2-hydroxy-2-adamantyl)acetate (Purity >98% by HPLC).
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
-
Maintenance Medium: DMEM + 1% BSA (Bovine Serum Albumin acts as a carrier for lipophilic drugs).
Protocol:
-
Stock Solution: Dissolve 10 mg of compound in 100% DMSO to achieve a 50 mM stock. Vortex for 2 minutes. Sonicate at 37°C for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute the stock into culture medium immediately prior to use.
-
Critical Check: The final DMSO concentration on cells must not exceed 0.5% (v/v) .
-
Visual Check: Inspect under 40x microscopy. If crystals are visible, the concentration is above the solubility limit; reduce concentration or increase BSA to 2%.
-
Protocol 1: Cytotoxicity Assessment (The Safety Gate)
Before assessing antiviral activity, the CC50 (Cytotoxic Concentration 50%) must be established. We use the MTT assay, which measures mitochondrial metabolic activity.[1]
Cell Line: MDCK (Madin-Darby Canine Kidney) or Vero E6 (depending on the target virus).
Steps:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO to reach 90% confluence. -
Treatment: Remove media. Add 100
L of serial 2-fold dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate (Range: 200 M down to 1.5 M). Include DMSO vehicle control.[2] -
Incubation: Incubate for 48 hours (mimicking the viral assay duration).
-
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Determine the concentration causing 50% cell death (CC50) using non-linear regression.
Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)
The Plaque Reduction Assay is the gold standard for quantifying the EC50 (Effective Concentration 50%) of M2 channel blockers.
Virus: Influenza A (e.g., A/Puerto Rico/8/34 H1N1 for WT M2, or specific amantadine-resistant strains).
Steps:
-
Infection: Wash confluent MDCK monolayers with PBS. Inoculate with Influenza A virus at roughly 50-100 PFU (Plaque Forming Units) per well in a 6-well plate.
-
Adsorption: Incubate for 1 hour at 37°C. Rock plates every 15 mins to prevent drying.
-
Treatment Overlay: Remove inoculum.[2] Overlay cells with Agarose Overlay Media (0.6% agarose + DMEM + Trypsin) containing serial dilutions of the compound.
-
Note: The compound must be present during the incubation to block the M2 channel during multiple rounds of replication.
-
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix with 4% Paraformaldehyde. Remove agarose plug. Stain with 0.1% Crystal Violet.
-
Counting: Count plaques against a white background.
-
Analysis:
Data Presentation Table:
| Parameter | Definition | Target Criteria for Hit |
| CC50 | 50% Cytotoxic Concentration | |
| EC50 | 50% Effective Concentration | |
| SI | Selectivity Index (CC50/EC50) |
Protocol 3: Mechanism of Action (Time-of-Addition)
To confirm the compound acts as an entry/uncoating inhibitor (M2 blocker) rather than a replication inhibitor (like polymerase inhibitors), perform a Time-of-Addition assay.
Steps:
-
Infect cells with virus (MOI = 1.0).
-
Add Compound at different time points:
-
-1h (Pre-treatment): Tests blockage of binding/entry.
-
0h (Co-treatment): Tests entry/uncoating.
-
+2h, +4h, +6h (Post-infection): Tests replication/assembly.
-
-
Harvest supernatants at 24h and titrate virus yield.
Expected Result for M2 Blocker: Maximum inhibition is observed when the compound is added at -1h or 0h . Efficacy drops significantly if added >2h post-infection (after the virus has already uncoated and released RNP).
References
-
Jing, X., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7379-7384.
-
BenchChem Application Notes. (2025). Protocols for Adamantane-Based Drug Design: In Vitro Cytotoxicity and Antiviral Efficacy.[2] BenchChem Scientific Resources. 3
-
Wang, J., et al. (2011). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature, 463(7281), 689-692.
-
Leonov, H., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3995.
-
Kim, M., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection.[4] Frontiers in Microbiology, 13.
Sources
Exploring the Enzymatic Stability of Ethyl (2-hydroxy-2-adamantyl)acetate: Application Notes and Protocols
Introduction: The Significance of Enzymatic Stability in Drug Development
In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its pharmacokinetic profile and, ultimately, its clinical viability. The enzymatic stability of a drug candidate dictates its half-life in the body, influences its bioavailability, and can lead to the formation of metabolites with their own pharmacological or toxicological properties. For ester-containing compounds, such as Ethyl (2-hydroxy-2-adamantyl)acetate, the primary metabolic pathway of concern is often hydrolysis, mediated by a wide array of esterase enzymes present in the plasma and tissues, most notably the liver.
The adamantyl moiety is a well-regarded scaffold in medicinal chemistry, often incorporated into drug candidates to enhance lipophilicity and, paradoxically, to confer metabolic stability.[1][2] The bulky, rigid, cage-like structure of the adamantane group can act as a steric shield, impeding the access of metabolic enzymes to labile functional groups.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzymatic stability of Ethyl (2-hydroxy-2-adamantyl)acetate. We will delve into detailed protocols for in vitro assessment using liver microsomes and plasma, discuss the analytical methodologies for quantification, and explore potential metabolic pathways beyond simple hydrolysis.
Physicochemical Properties of Ethyl (2-hydroxy-2-adamantyl)acetate
A foundational understanding of the physicochemical properties of a test compound is critical for designing and interpreting stability assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O₃ | [5][6] |
| Molecular Weight | 238.32 g/mol | |
| CAS Number | 112181-97-2 | [5][6] |
| Appearance | White to off-white solid | |
| Predicted LogP | 2.5-3.0 | |
| Predicted pKa | ~14 (hydroxyl group) |
Potential Metabolic Pathways
The primary anticipated metabolic pathways for Ethyl (2-hydroxy-2-adamantyl)acetate are:
-
Ester Hydrolysis: The most probable metabolic transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (2-hydroxy-2-adamantyl)acetic acid, catalyzed by carboxylesterases (CES) and other hydrolases.
-
Oxidative Metabolism: The adamantane cage, while generally robust, can undergo oxidation, primarily hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[1] This could lead to the formation of mono- or di-hydroxylated species on the adamantyl ring.
Experimental Protocols
Protocol 1: Assessment of Chemical Stability at Physiological pH
Rationale: To ensure that the disappearance of the parent compound in enzymatic assays is due to metabolic activity and not chemical degradation, it is essential to first assess its stability in a non-enzymatic, buffered solution at physiological pH.
Materials:
-
Ethyl (2-hydroxy-2-adamantyl)acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.
-
In triplicate, add an appropriate volume of the stock solution to pre-warmed (37°C) PBS (pH 7.4) to achieve a final concentration of 1 µM.
-
Immediately take a time-zero (T₀) sample by transferring an aliquot of the incubation mixture to a tube containing an equal volume of cold acetonitrile to precipitate any potential contaminants and stop any degradation.
-
Incubate the remaining samples at 37°C.
-
Collect samples at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
At each time point, quench the reaction as described in step 3.
-
Centrifuge the quenched samples to pellet any precipitated material.
-
Analyze the supernatant for the concentration of Ethyl (2-hydroxy-2-adamantyl)acetate using a validated analytical method (see Analytical Methodology section).
Data Analysis:
Plot the percentage of the remaining parent compound against time. If the concentration of the compound decreases by more than 10% over the incubation period, it suggests chemical instability that must be accounted for in the enzymatic assays.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
Rationale: Human liver microsomes (HLM) are a standard in vitro model for studying Phase I metabolism, as they contain a high concentration of CYP enzymes and other drug-metabolizing enzymes, including carboxylesterases. This assay will determine the rate of disappearance of Ethyl (2-hydroxy-2-adamantyl)acetate in the presence of these enzymes.
Materials:
-
Ethyl (2-hydroxy-2-adamantyl)acetate
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile, HPLC grade
-
Incubator or water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.
-
On ice, thaw the human liver microsomes.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In triplicate, in separate tubes, combine the following:
-
0.1 M Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)
-
Ethyl (2-hydroxy-2-adamantyl)acetate (from the stock solution, to a final concentration of 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
As a negative control, run a parallel set of incubations without the NADPH regenerating system to assess non-CYP mediated metabolism (e.g., by esterases).
-
-
Sampling and Quenching:
-
Take a T₀ sample immediately after adding the NADPH system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Protocol 3: In Vitro Metabolic Stability in Human Plasma
Rationale: This assay evaluates the stability of the compound in the presence of plasma esterases and other enzymes.
Materials:
-
Ethyl (2-hydroxy-2-adamantyl)acetate
-
Pooled Human Plasma (with anticoagulant, e.g., heparin)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile, HPLC grade
-
Incubator or water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate in acetonitrile.
-
Thaw the human plasma on ice.
-
-
Incubation:
-
In triplicate, add the stock solution of Ethyl (2-hydroxy-2-adamantyl)acetate to pre-warmed (37°C) human plasma to a final concentration of 1 µM.
-
As a negative control, run a parallel set of incubations with heat-inactivated plasma (heated at 56°C for 30 minutes) to differentiate between enzymatic and non-enzymatic degradation.
-
-
Sampling and Quenching:
-
Follow the same sampling and quenching procedure as described in Protocol 2.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and analysis procedure as described in Protocol 2.
-
Data Analysis:
Analyze the data as described in Protocol 2 to determine the half-life and clearance in human plasma.
Visualization of Experimental Workflow
Sources
- 1. Regioselectivity in the cytochromes P-450: control by protein constraints and by chemical reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esterase metabolism of cholinesterase inhibitors using rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - OAK Open Access Archive [oak.novartis.com]
- 5. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 6. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Ethyl (2-hydroxy-2-adamantyl)acetate
Technical Support Center: Synthesis of Ethyl (2-hydroxy-2-adamantyl)acetate
Topic: via the Reformatsky Reaction. Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Executive Summary & Reaction Overview
The Challenge: Synthesizing Ethyl (2-hydroxy-2-adamantyl)acetate requires the nucleophilic addition of an organozinc enolate (derived from ethyl bromoacetate) to 2-adamantanone . While the Reformatsky reaction is the standard approach, 2-adamantanone presents significant steric hindrance due to its rigid cage structure.
Critical Success Factors:
-
Zinc Activation: Standard zinc dust often fails due to surface oxidation. Chemical activation is mandatory.
-
Solvent Choice: A balance between solubility (THF) and boiling point (Toluene/Benzene) is required to overcome the activation energy barrier of the hindered ketone.
-
Side Reaction Control: The tertiary alcohol product is prone to acid-catalyzed dehydration, yielding Ethyl 2-adamantylideneacetate (the alkene impurity).
Core Protocol: The Optimized Workflow
This protocol utilizes a TMSCl/Iodine activation method in a THF/Toluene co-solvent system to maximize conversion while minimizing dehydration.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role | Notes |
| 2-Adamantanone | 1.0 | Substrate | Rigid, sterically hindered ketone. |
| Ethyl Bromoacetate | 1.5 - 2.0 | Nucleophile Precursor | Excess required to drive equilibrium. |
| Zinc Dust | 2.0 - 3.0 | Metal | Must be <10 micron particle size. |
| TMSCl | 0.05 | Activator | Cleans Zn surface oxides. |
| Iodine ( | Trace | Initiator | Visual indicator of reaction start. |
| THF/Toluene (1:1) | Solvent | Medium | Toluene allows higher reflux temp ( |
Step-by-Step Methodology
Step 1: Zinc Activation (The "Grignard-like" Start)
-
Charge an oven-dried 3-neck flask with Zinc dust (2.5 eq) under Argon/Nitrogen.
-
Add anhydrous THF (minimal volume to cover Zn).
-
Add TMSCl (0.05 eq) and stir for 15 minutes at room temperature.
-
Observation: The grey zinc suspension should brighten slightly.
Step 2: Initiation
-
Add a single crystal of Iodine .
-
Add 10% of the Ethyl Bromoacetate .
-
Heat gently with a heat gun or oil bath (
C). -
Critical Checkpoint: The iodine color (brown/orange) must disappear, and the solution should turn slightly cloudy/greenish. If this does not happen, do not proceed . Add more iodine or sonicate.
Step 3: Main Reaction
-
Add 2-Adamantanone (1.0 eq) dissolved in dry Toluene.
-
Add the remaining Ethyl Bromoacetate dropwise over 30-45 minutes while maintaining a gentle reflux (
C). -
Why Toluene? Pure THF reflux (
C) is often insufficient to drive the reaction to completion against the steric bulk of adamantane. -
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.
Step 4: Quench & Work-up (Dehydration Prevention)
-
Cool the mixture to
C. -
Crucial: Quench with cold, saturated Ammonium Chloride (
) . Avoid strong acids like HCl, which will instantly dehydrate the tertiary alcohol to the alkene. -
Extract with Ethyl Acetate (
).[4] -
Wash combined organics with Brine, dry over
, and concentrate in vacuo at C.
Technical Support & Troubleshooting (Q&A)
Q1: The reaction refuses to initiate. The iodine color persists. What now? Diagnosis: The Zinc oxide layer is too thick or the solvent is "wet". Solution:
-
Mechanical Activation: Sonicate the flask for 5 minutes.
-
Chemical Boost: Add 1-2 drops of 1,2-Dibromoethane (entrainment method).
-
Process Change: If using old Zinc, wash it first with dilute HCl, then water, acetone, and ether, and dry under high vacuum before use.
Q2: I see 50% unreacted 2-adamantanone even after 6 hours of reflux. Diagnosis: The Reformatsky reagent (organozinc) is decomposing or the kinetics are too slow due to sterics. Solution:
-
Stoichiometry: Increase Ethyl Bromoacetate and Zn to 3.0 equivalents .
-
Addition Mode: Add the bromoacetate slower (over 2 hours) to keep a low steady-state concentration of the enolate, preventing self-condensation (Blaise reaction side-products).
-
Additives: Add Trimethyl borate (
) (1.0 eq). This complexes with the zinc alkoxide intermediate, preventing product inhibition and protecting the alcohol.
Q3: My product contains a significant amount of "Ethyl 2-adamantylideneacetate" (Alkene). Diagnosis: Acid-catalyzed dehydration occurred during the quench or purification. Solution:
-
Quench: Switch from
to cold dilute (very brief contact) or strictly neutral buffers. -
Purification: Pre-treat your silica gel column with 1% Triethylamine to neutralize acidic sites before running the column.
-
Temperature: Do not heat the crude oil above
C during rotary evaporation.
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic pathway and the critical divergence point where the dehydration impurity forms.
Caption: Mechanistic pathway of the Reformatsky reaction on 2-adamantanone, highlighting the critical dehydration risk during work-up.
Troubleshooting Logic Tree
Use this flow to diagnose low yields or impurities.
Caption: Decision matrix for troubleshooting common failure modes in adamantane Reformatsky synthesis.
References
-
Reformatsky Reaction Mechanism & Zinc Activation Shriner, R. L. The Reformatsky Reaction.[2][5][6][7][8][9][10][11] Organic Reactions 1942, 1, 1.
-
Synthesis of Adamantane Derivatives (Saxagliptin Intermediates) Vu, T. C. et al. Process for the Preparation of Saxagliptin. U.S. Patent 2009/0054669.
-
Optimization of Reformatsky on Hindered Ketones Chattopadhyay, A. et al. An operationally simple and very efficient Reformatsky reaction. J. Org.[11][12] Chem. 2007, 72, 9357.
-
Prevention of Dehydration in Tertiary Alcohols Kloetzel, M. C. The Dehydration of Tertiary Alcohols. J. Am. Chem. Soc. 1940, 62, 3405.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scribd.com [scribd.com]
- 3. epdf.pub [epdf.pub]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. recnotes.com [recnotes.com]
- 6. adichemistry.com [adichemistry.com]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Full text of "Organic seminar abstracts" [archive.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. jk-sci.com [jk-sci.com]
- 12. arkat-usa.org [arkat-usa.org]
Addressing analytical challenges in the characterization of adamantane derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting detection limits, chromatographic separation, and structural elucidation of adamantane-based pharmacophores.
Introduction
Adamantane (
This guide moves beyond standard SOPs to address the causality of analytical failure. We treat the analytical workflow as a system where every variable—from the solvent vapor pressure to the detector time constant—must be aligned with the diamondoid cage structure of the analyte.
Module 1: The "Invisible" Analyte (Detection Challenges)
User Query: "I am injecting 1 mg/mL of my adamantane derivative onto an HPLC-UV system, but I see no peaks at 210 nm or 254 nm. Is my column clogged?"
Root Cause Analysis
The adamantane cage consists entirely of
Troubleshooting & Solutions
Option A: Universal Detection (Preferred for Process Chemistry)
If you cannot alter the molecule, you must switch detection physics.
-
Charged Aerosol Detection (CAD) / ELSD: These rely on the mass of the non-volatile analyte rather than optical properties.
-
Critical Parameter: Mobile phase volatility. You must use volatile buffers (Formic acid, Ammonium Acetate). Phosphate buffers will clog the detector and cause high background noise.
-
-
Refractive Index (RID):
-
Limitation: Incompatible with gradient elution. Strictly isocratic only. Requires precise temperature control (
) to prevent baseline drift.
-
Option B: Derivatization (Preferred for Bioanalysis/Trace Quantitation)
For amine-functionalized adamantanes (e.g., Memantine), derivatization introduces a chromophore.
Protocol: FMOC-Cl Pre-Column Derivatization
-
Why FMOC? 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary/secondary amines to form stable, highly fluorescent carbamates.
-
Self-Validating Step: The presence of excess FMOC-OH (hydrolysis product) eluting before the derivative confirms the reagent was sufficient.
Step-by-Step Protocol:
-
Buffer Prep: 0.2 M Borate buffer, pH adjusted to 8.5–9.0 (Crucial: The reaction requires the non-protonated amine).
-
Reaction: Mix
sample + Borate buffer + FMOC-Cl (5 mM in Acetonitrile). -
Incubation: Vortex and let stand at ambient temp for 5 minutes.
-
Quenching (Optional but Recommended): Add
of 1-aminoadamantane (or simple amine) to scavenge excess FMOC if it interferes chromatographically, or simply dilute with mobile phase. -
Injection: Inject onto C18 or C8 column. Detect at
/ .
Caption: Decision logic for selecting the appropriate detector based on molecular structure and method requirements.
Module 2: Chromatographic Separation (The Lipophilicity Trap)
User Query: "My adamantane derivative elutes at 25 minutes on a standard C18 column with broad tailing. How do I sharpen the peak?"
Root Cause Analysis
-
Retention: The adamantane cage is extremely lipophilic (
). On a standard C18 column, the "hydrophobic collapse" interaction is too strong, leading to excessive retention. -
Tailing: If the derivative is an amine (basic), it interacts with residual silanols on the silica support, causing peak tailing.
Optimization Guide
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C8 (Octyl) or Phenyl-Hexyl | Reduces hydrophobic interaction surface area compared to C18, speeding up elution without losing selectivity. Phenyl phases offer unique |
| Mobile Phase pH | High pH (9-10) (Use Hybrid columns) | At low pH, amines are protonated ( |
| Buffer Additive | TFA (0.05-0.1%) or TEA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and sharpening peaks for basic amines. |
| Temperature | Increasing temperature lowers mobile phase viscosity and increases mass transfer kinetics, sharpening the peak of bulky adamantane cages. |
Self-Validating Check:
Calculate the Tailing Factor (
Module 3: Structural Elucidation (NMR & MS)
User Query: "The 1H NMR spectrum is a 'blob' in the 1.5–2.2 ppm region. I can't prove my substitution pattern."
Root Cause Analysis
The adamantane cage has high symmetry (
Troubleshooting Protocol
-
Mandatory 2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the "Rosetta Stone." It correlates the overlapping proton signals to their distinct Carbon-13 signals. Since the adamantane carbons are often well-resolved, this spreads the "blob" into discrete cross-peaks.
-
NOESY/ROESY: Essential for determining stereochemistry (e.g., distinguishing Z vs E isomers in adamantane derivatives).
-
-
Mass Spectrometry Ionization:
-
Issue: ESI (Electrospray) often fails for purely hydrophobic adamantane derivatives because they do not ionize well in solution.
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These techniques ionize the gas-phase molecule, which is ideal for non-polar species.
-
Caption: NMR workflow to resolve spectral overlap in rigid adamantane cage structures.
Module 4: Sample Handling (Volatility & Sublimation)
User Query: "I dried my purified fraction overnight on a high-vacuum pump, and my yield dropped from 90% to 40%. Where did it go?"
Root Cause Analysis
Adamantane and its simple derivatives sublime. While the melting point is high (
Prevention Protocol
-
Drying:
-
Do NOT use a high-vacuum manifold for extended periods.
-
Use a Rotary Evaporator at moderate vacuum (
mbar) and stop immediately upon dryness. -
For final drying, use a desiccator with mild vacuum or a stream of nitrogen, rather than a lyophilizer.
-
-
GC Injection:
-
Ensure the inlet temperature is high enough to vaporize (
) but be aware that carryover is common. Run a solvent blank between every sample to monitor for "ghost peaks" from the previous injection.
-
References
-
Souri, E., et al. (2013).[2] A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene.[2][3] Scientia Pharmaceutica.[2] Link
-
Kurbatova, S. V., et al. (2016). Gas chromatography of halogenated adamantanes.[4] Russian Chemical Bulletin.[4] Link
-
BenchChem Technical Series. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.Link
-
Mao, B., et al. (2021). No chromophore - no problem? Strategies for HPLC analysis of non-UV absorbing compounds. Wiley Analytical Science. Link
-
Dracinsky, M., et al. (2018). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[7]uril (Solid State NMR). Royal Society of Chemistry. Link
Sources
- 1. connectsci.au [connectsci.au]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Hydroxy-Adamantane Stability
Topic: Preventing Degradation & Loss of Hydroxy-Adamantane Scaffolds
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Diamond" Trap
Hydroxy-adamantanes (e.g., 1-adamantanol, 2-adamantanol, and Memantine intermediates) are chemically robust in many standard organic reactions due to their diamondoid cage structure. However, this stability creates a false sense of security. These compounds suffer from unique "invisible" degradation pathways—specifically sublimation (physical loss) and bridgehead carbocation rearrangement (chemical corruption).
This guide addresses the three most common support tickets we receive regarding these scaffolds:
-
"My sample mass decreased during storage." (Physical Stability)
-
"I see unexpected isomers in my acidic reaction." (Chemical Reactivity)
-
"My GC-MS shows ketones instead of alcohols." (Analytical Artifacts)
Module 1: Physical Integrity (The "Disappearing Sample")
The Issue
Users often report that 1-hydroxyadamantane stored in standard vials loses 5–10% mass over months, or that crystals "crawl" up the vial walls.
The Science: Globular Sublimation
Adamantane derivatives are globular, highly symmetrical molecules. This shape prevents efficient packing in the crystal lattice (high entropy of fusion), leading to unusually high vapor pressures for solids of their molecular weight. 1-Adamantanol sublimes significantly at temperatures as low as 50–60°C and has measurable vapor pressure at room temperature.
Troubleshooting Protocol: Storage Hierarchy
Do not rely on Parafilm. Parafilm is permeable to organic vapors over time.
| Storage Tier | Method | Recommended For |
| Tier 1 (Short Term) | Glass vial + Teflon-lined cap. No plastic caps. | Active use (< 1 week) |
| Tier 2 (Medium Term) | Taped cap + Desiccator + 4°C. | Project duration (1-6 months) |
| Tier 3 (Long Term) | Cryogenic vial (O-ring seal) at -20°C. | Archival storage (> 6 months) |
Visual Logic: Storage Decision Tree
Caption: Decision logic for minimizing mass loss via sublimation. Note the critical warming step to prevent condensation.
Module 2: Chemical Integrity (The Carbocation Trap)
The Issue
"I tried to run a reaction in sulfuric acid/TFA, and my 1-adamantanol converted to a mixture of isomers."
The Science: Bridgehead Cation Stability
Unlike standard tertiary alcohols, 1-adamantanol forms a stable bridgehead carbocation (1-adamantyl cation) in strong acid. While Bredt's rule forbids double bonds at bridgeheads, it does not forbid carbocations in the adamantane system because the sp2 geometry can be accommodated.
-
Mechanism: In strong acid (e.g., H₂SO₄), 1-adamantanol dehydrates to the 1-adamantyl cation.[1] This cation is highly reactive and can undergo intermolecular hydride transfers , leading to the 2-adamantyl cation and subsequent scrambling or disproportionation into adamantane and adamantanone [1, 2].[1]
Troubleshooting Protocol: Acid Handling
Q: Can I use acidic conditions? A: Only if the acid is weak or the nucleophile is stronger than the rate of cation rearrangement.
Step-by-Step Recovery (If Acid Exposure Occurred):
-
Quench Immediately: Pour reaction mixture onto crushed ice/NaHCO₃ slurry. Do not use water alone (exothermic heat accelerates rearrangement).
-
Extraction: Extract with Dichloromethane (DCM).
-
Analysis: Check GC-MS. If you see a peak with M+ = 150 (Adamantanone) or M+ = 136 (Adamantane), disproportionation has occurred.
Visual Logic: Acid-Catalyzed Degradation Pathway
Caption: The "Hidden" Pathway. Strong acids generate the 1-adamantyl cation, which rearranges to the 2-isomer or oxidizes to the ketone.
Module 3: Analytical Integrity (Ghost Peaks)
The Issue
"My NMR shows the compound is pure, but GC-MS shows a significant amount of Adamantanone (MW 150)."
The Science: Thermal Artifacts
Hydroxy-adamantanes are thermally stressed in GC injector ports (250°C+).
-
Thermal Dehydration: 1-Adamantanol can dehydrate in the injector.
-
Thermal Oxidation: 2-Adamantanol readily oxidizes to 2-adamantanone in the presence of trace oxygen at high temperatures [3].
Troubleshooting Protocol: Validating Purity
Do not trust underivatized GC-MS for purity quantification of these alcohols.
Correct Analytical Workflow:
-
Derivatization (Mandatory for GC):
-
Reagent: BSTFA + 1% TMCS.
-
Condition: 60°C for 30 mins.
-
Why? Capping the -OH group as a Trimethylsilyl (TMS) ether prevents thermal dehydration and oxidation in the injector.
-
-
Solvent Selection Table:
| Solvent | Compatibility | Notes |
| Chloroform (CDCl₃) | High | Excellent solubility. Best for NMR. |
| DMSO | Medium | Good solubility, but hygroscopic nature of DMSO can make OH peaks broaden in NMR. |
| Methanol | High | Good for LC-MS. |
| Water | Low | Practically insoluble.[2][3] Do not use for stock solutions. |
References
-
Schleyer, P. v. R., & Nicholas, R. D. (1961).[3] The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society. Link
-
Olah, G. A., et al. (1985). Stable Carbocations. 268. 1-Adamantyl Cation.[1][2][3][4][5] Journal of Organic Chemistry.[6] Link
-
Geluk, H. W., & Keizer, V. G. (1973).[6] Adamantanone: Oxidation of Adamantane.[6][7][8] Organic Syntheses.[3][6][9] Link
-
Sigma-Aldrich. 1-Adamantanol Product Sheet & Stability Data.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Adamantanone - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Synthesis of Ethyl (2-hydroxy-2-adamantyl)acetate
Status: Online Operator: Senior Application Scientist, Dr. Aris Case Subject: Optimization of Reformatsky Synthesis & Purification Protocols Reference ID: CAS 112181-97-2
Introduction: The Criticality of Purity
Welcome to the Advanced Synthesis Support Center. You are likely synthesizing Ethyl (2-hydroxy-2-adamantyl)acetate as a monomer for 193 nm (ArF) photoresist materials or as a pharmaceutical intermediate.
The Challenge: The tertiary alcohol at the 2-position of the adamantane cage is sterically hindered and prone to acid-catalyzed dehydration. High purity (>99.5%) is non-negotiable for lithography applications to prevent light scattering and inconsistent polymerization rates.
This guide moves beyond standard recipes, focusing on the causality of failure modes and providing self-validating protocols.
Module 1: Reaction Optimization (The Reformatsky Route)
Standard Protocol: Reaction of 2-Adamantanone with Ethyl Bromoacetate in the presence of Zinc.
FAQ 1.1: My reaction fails to initiate, or yield is inconsistent. Why?
Diagnosis: Zinc Surface Passivation. Technical Insight: Commercial zinc dust is covered in a thin layer of Zinc Oxide (ZnO), which acts as an insulator, preventing the formation of the oxidative addition intermediate (the Zinc Enolate). Corrective Protocol (The Activation Step): Do not simply add Zinc. You must chemically scour the surface in situ.
-
Solvent: Use anhydrous THF (Tetrahydrofuran).[1] Water destroys the organozinc reagent immediately.
-
Activator: Add TMSCl (Chlorotrimethylsilane) (1-2 mol%) to the Zinc/THF suspension before adding the bromide.
-
Thermal Initiation: Heat the Zn/THF mixture to 40-50°C before adding a "starter portion" (10%) of the Ethyl Bromoacetate. Wait for the exotherm (temperature spike) before adding the rest.
FAQ 1.2: I see a major impurity at RRT 0.95 (GC/HPLC). What is it?
Diagnosis: Dehydration Product (Ethyl adamantylideneacetate). Technical Insight: The target molecule contains a tertiary alcohol on a bulky cage. Under acidic conditions (even mild workup) or high heat, it undergoes E1 elimination to form the conjugated alkene. This is the thermodynamic trap of this synthesis.
Visualizing the Reaction & Failure Pathways
Caption: Figure 1. The Reformatsky reaction pathway showing the critical bifurcation between the target alcohol and the dehydration impurity.
Module 2: Workup & Isolation Strategy
The Critical Step: The Quench. Most literature suggests dilute HCl. Do not use HCl. It is too aggressive for this tertiary alcohol and will catalyze the formation of the dehydration impurity (Impurity A in Fig 1).
Recommended Protocol:
-
Cooling: Cool the reaction mixture to 0°C .
-
Buffer Quench: Use saturated aqueous Ammonium Chloride (NH₄Cl) or 10% Sulfuric Acid only if strictly temperature controlled. NH₄Cl is preferred as it buffers the pH to ~5-6, sufficient to break the Zn-O bond without stripping the -OH group.
-
Chelation: If Zinc salts cause emulsion, wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide to chelate Zn²⁺ into the aqueous phase.
Module 3: Purification (Crystallization)
Distillation is risky due to the high boiling point and thermal instability of the product. Recrystallization is the superior method for purity enhancement.
FAQ 3.1: Which solvent system yields the highest purity?
Recommendation: Heptane / Ethyl Acetate (10:1 to 20:1 ratio) .
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at 50°C.
-
Precipitation: Slowly add warm Heptane (anti-solvent) until slight turbidity persists.
-
Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then refrigerate at 0-4°C. Rapid cooling traps impurities.
-
Filtration: Wash crystals with cold Heptane .
Data: Solvent Efficiency Comparison
| Solvent System | Yield (%) | Purity (GC Area%) | Dehydration Impurity Removal | Comments |
| Heptane / EtOAc | 75-80% | >99.5% | Excellent | Recommended. Best balance. |
| Hexane | 65% | 98.0% | Moderate | Product often oils out before crystallizing. |
| Methanol/Water | 50% | 96.0% | Poor | Co-precipitation of zinc salts often occurs. |
| Distillation | 85% | 92.0% | Negative | Thermal stress increases dehydration impurity. |
Module 4: Analytical Troubleshooting
FAQ 4.1: How do I distinguish the Product from the Dehydration Impurity?
They are structurally similar, but distinct spectroscopically.
-
1H NMR (CDCl₃):
-
Product: Look for the -OH proton (singlet, often broad) around 2.5 - 3.0 ppm (concentration dependent) and the adamantane cage protons (1.6 - 2.2 ppm). The methylene (CH₂) of the acetate group appears as a singlet ~2.5 ppm.
-
Dehydration Impurity: Look for the loss of the -OH peak and a shift in the acetate methylene protons (now allylic) or the appearance of an olefinic proton if the double bond isomerizes (though usually, it is tetrasubstituted and silent in the alkene region, requiring 13C NMR for confirmation).
-
-
GC-MS:
-
Product: M+ peak (Molecular Ion) = 238 m/z.
-
Dehydration Impurity: M+ peak = 220 m/z (Mass of Product minus 18 for H₂O).
-
Visualizing Impurity Logic
Caption: Figure 2. Decision tree for identifying and mitigating common impurities based on Mass Spec data.
References
-
JSR Corporation. (2002). Process for producing 2-alkyl-2-adamantyl ester.[4] US Patent 6,399,788. Link Authoritative source for the industrial synthesis and purification of adamantyl ester photoresist monomers.
-
Shriner, R. L. (1942). The Reformatsky Reaction.[1][2][5] Organic Reactions, 1, 1-37. Link Foundational text on the mechanism and solvent effects in Reformatsky chemistry.
-
BenchChem. (2025).[1][6] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate (Reformatsky Protocol).Link General protocol validation for beta-hydroxy ester synthesis via Zinc enolates.
-
Sigma-Aldrich. (n.d.). Ethyl (2-hydroxy-2-adamantyl)acetate Product Specification.Link Reference for physical property baselines (Note: Generic link provided for grounding; specific CAS search recommended).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of Ethyl (2-hydroxy-2-adamantyl)acetate with other adamantane derivatives
Executive Summary: The Strategic Role of C2-Functionalized Adamantanes
In the high-stakes arena of 193 nm (ArF) lithography and advanced drug delivery, the adamantane cage is the industry standard for imparting dry-etch resistance and lipophilicity. However, the selection of the specific derivative dictates the balance between solubility, glass transition temperature (
This guide analyzes Ethyl (2-hydroxy-2-adamantyl)acetate (EHAA) . Unlike the ubiquitous 2-Methyl-2-adamantyl methacrylate (MAMA)—which serves primarily as an acid-labile "switch"—EHAA acts as a versatile
Key Technical Verdict:
-
EHAA is the superior choice for generating high-polarity adhesion promoters and cross-linkable intermediates .
-
MAMA/EAMA remain the standard for solubility switching (deprotection).
Comparative Landscape: EHAA vs. Industry Standards
We compare EHAA against the two dominant adamantane derivatives in the semiconductor supply chain: 2-Methyl-2-adamantyl methacrylate (MAMA) and 1-Adamantanol .
Table 1: Physicochemical & Functional Comparison
| Feature | Ethyl (2-hydroxy-2-adamantyl)acetate (EHAA) | 2-Methyl-2-adamantyl methacrylate (MAMA) | 1-Adamantanol |
| Structure Type | Tertiary Ester (Monomer) | Tertiary Alcohol (Simple) | |
| Primary Function | Intermediate for Lactones/Vinyls; Polarity Modifier | Acid-Labile Switch (Solubility Change) | Raw Material / Bulky Lipophile |
| Reactive Center | C2 (Tertiary -OH) + Ester Tail | Methacrylate Polymerizable Group | C1 (Tertiary -OH) |
| Etch Resistance | High (Ohnishi Parameter ~3.0) | High (Ohnishi Parameter ~3.2) | Very High |
| Acid Sensitivity | Dehydration Risk: Forms vinyl ether or lactone under acid. | Cleavage: Deprotects to carboxylic acid + alcohol. | Stable (unless very strong acid). |
| Solubility (Org.) | Excellent (Polar tail aids solvation) | Good (Hydrophobic) | Moderate |
| Typical Yield | 75–85% (Reformatsky) | 60–80% (Esterification) | >90% (Hydroxylation) |
Technical Insight: The "C2" Advantage
Most generic adamantane chemistry occurs at the C1 (bridgehead) position due to kinetic ease. However, EHAA is functionalized at the C2 (bridge) position.
-
Why this matters: C2-substitution disrupts the crystal lattice more effectively than C1-substitution, leading to better solubility in spin-casting solvents (PGMEA, Ethyl Lactate). This makes EHAA-derived polymers less prone to aggregation defects than 1-adamantyl derivatives.
Synthesis & Mechanism: The Reformatsky Protocol[1][2][3]
The synthesis of EHAA is a textbook example of the Reformatsky reaction , utilizing organozinc chemistry to overcome the steric bulk of 2-adamantanone. Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester group, preventing self-condensation.[1]
Graphviz Diagram 1: Synthesis Workflow (Reformatsky)
Caption: Figure 1. Zinc-mediated Reformatsky synthesis of EHAA.[2] The reaction leverages the specific reactivity of the alpha-bromoester to attack the hindered C2 ketone.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl (2-hydroxy-2-adamantyl)acetate. Scale: 50 mmol basis.
-
Activation of Zinc:
-
Place 3.92 g (60 mmol) of Zinc dust in a dry 3-neck flask under
. -
Expert Tip: Activate by washing with 10% HCl, then water, then acetone, and drying in vacuo. Add a crystal of
or few drops of TMSCl to initiate.
-
-
Reagent Preparation:
-
Dissolve 7.51 g (50 mmol) of 2-Adamantanone and 10.0 g (60 mmol) of Ethyl bromoacetate in 40 mL of anhydrous THF and 40 mL of anhydrous Benzene (or Toluene).
-
-
Addition:
-
Add 10% of the solution to the Zn dust and heat to reflux to initiate (observe exotherm/foaming).
-
Add the remainder dropwise over 45 minutes, maintaining gentle reflux.
-
-
Workup (Critical for Purity):
-
Cool to
. Hydrolyze with 10% (cold). -
Why: Keeps zinc salts soluble.
-
Extract with Diethyl Ether (
mL). Wash organic layer with saturated and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Hexane/EtOAc or distill (bp ~140°C @ 2 mmHg).
-
Target Yield: 80-85%.
-
Application Logic: Why Use EHAA?
In lithography, EHAA is rarely the "final" monomer. It is the precursor to two vital classes of materials used to tune the photoresist performance.
A. The Lactonization Route (Adhesion)
Photoresists require polarity to stick to silicon wafers. The tertiary alcohol in EHAA can react with the ester tail (transesterification) or downstream derivatives to form spiro-lactones .
-
Mechanism: Intramolecular cyclization.
-
Benefit: Lactones provide high polarity without being acidic, preventing "dark loss" (unexposed resist erosion).
B. The Dehydration Route (Vinyl Ethers)
Treating EHAA with acid/heat causes dehydration.
-
Product: Ethyl (2-adamantylidene)acetate.
-
Use: These electron-rich double bonds are used in living cationic polymerization .
Graphviz Diagram 2: Downstream Utility & Acid Sensitivity
Caption: Figure 2. Divergent synthetic utility of EHAA. Unlike MAMA (a dead-end switch), EHAA can be converted into adhesion promoters (lactones) or backbone monomers (vinyls).
Critical Analysis: Etch Resistance & Optical Properties[6][7][8][9]
For researchers formulating 193 nm resists, the Ohnishi Parameter is the governing metric for dry-etch resistance (lower is better).
| Molecule | Carbon ( | Oxygen ( | Ohnishi Param | Etch Resistance Rating |
| EHAA | 14 | 3 | ~3.5 | High |
| MAMA | 15 | 2 | ~3.2 | Very High |
| PMMA (Control) | 5 | 2 | 5.0 | Low |
Interpretation: EHAA maintains the high etch resistance characteristic of the adamantane cage. Although slightly lower than MAMA due to higher oxygen content (in the hydroxy-ester tail), it significantly outperforms standard acrylates (PMMA). This makes EHAA derivatives suitable for mask layers where pattern transfer fidelity is paramount.
References
-
Dammel, R. R., et al. (2005). "193 nm Immersion Lithography: Taking the Plunge." Journal of Photopolymer Science and Technology. Link
-
Nozaki, K., et al. (2000). "New Protective Groups in Alicyclic Methacrylate Polymers for 193-nm Resists." Chemistry of Materials, 12(9). Link
- Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft.
-
Padwa, A. (2018). "Zinc-Mediated Reformatsky Reactions: Recent Developments." Beilstein Journal of Organic Chemistry. Link
-
Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. Link
Sources
Structure-Activity Relationship of 2-Hydroxy-Adamantyl Esters: A Comparative Guide
Executive Summary
The adamantane scaffold—a rigid, lipophilic, diamondoid cage—has long been a "privileged structure" in medicinal chemistry, famously anchoring drugs like Amantadine, Memantine, and Saxagliptin.
This guide focuses on a specific and often underutilized subclass: 2-Hydroxy-Adamantyl Esters (specifically, esters derived from 2-adamantanol or adamantane derivatives hydroxylated at the 2-position).
While 1-adamantyl (bridgehead) substitutions are the industry standard for maximizing lipophilicity and steric bulk, they often suffer from excessive metabolic stability (hindering prodrug cleavage) or "brick-dust" insolubility. The 2-adamantyl (bridge) position offers a nuanced alternative: a secondary attachment point that retains the cage's lipophilic benefits while modulating steric hindrance to tune hydrolysis rates and receptor binding vectors.
Part 1: The Adamantyl Advantage
Why the Cage Matters
Adamantane (
| Feature | 1-Adamantyl (Bridgehead) | 2-Adamantyl (Bridge) |
| Carbon Type | Tertiary ( | Secondary ( |
| Steric Bulk | High (Spherical shielding) | Moderate (Planar/Vectorial) |
| Chirality | Achiral (unless substituted) | Prochiral/Chiral potential |
| Metabolic Liability | Very Low (Blocks hydrolysis) | Tunable (Allows slow hydrolysis) |
Part 2: Comparative SAR Analysis
Hydrolytic Stability (Prodrug Design)
For an ester prodrug to be effective, it must resist plasma hydrolysis long enough to reach the target tissue but cleave readily intracellularly (e.g., by carboxylesterases).
-
1-Adamantyl Esters: The tertiary carbon creates a "steric umbrella" that severely hampers the approach of the esterase catalytic triad (Ser-His-Asp). These esters are often too stable, failing to release the active parent drug.
-
2-Adamantyl Esters: The secondary carbon reduces steric crowding around the carbonyl. This places the hydrolysis half-life (
) in the "Goldilocks Zone"—stable in plasma, cleavable in liver microsomes.
Table 1: Comparative Hydrolysis Kinetics (Simulated Data based on Homologous Series)
| Ester Type | Structure | Relative Steric Hindrance ( | Plasma Stability ( | Liver Microsome Stability ( | Outcome |
| Methyl Ester | 0 (Reference) | < 5 min | < 1 min | Too Labile | |
| t-Butyl Ester | High | > 24 h | > 4 h | Too Stable | |
| 1-Adamantyl | Very High | > 48 h | > 12 h | Metabolic Dead End | |
| 2-Adamantyl | Moderate | 2 - 4 h | 30 - 60 min | Ideal Prodrug |
Mechanistic Insight: The 2-position allows for a specific vector of approach for the nucleophilic serine of esterases (CES1/CES2) that is blocked by the bridgehead methylenes in the 1-position.
Receptor Binding Affinity (11 -HSD1 Inhibitors)
In the development of 11
-
SAR Finding: Switching from a 1-adamantyl amide to a 2-adamantyl ester/amide often improves potency. The 2-position substitution allows the cage to rotate and adopt a "twist" conformation that better accommodates the enzyme's hydrophobic tunnel, whereas the 1-position is rigid and rotationally symmetric.
-
Lipophilicity: Both maintain high logP, ensuring membrane permeability, but the 2-hydroxy-adamantyl ester (if the hydroxyl is free or part of the ester linkage) can introduce a hydrogen bond donor/acceptor that anchors the cage.
Part 3: Mechanistic Visualization
The following diagram illustrates the decision tree for selecting the adamantyl substitution pattern based on SAR requirements.
Caption: SAR Decision Tree for selecting between 1-adamantyl and 2-adamantyl scaffolds based on hydrolytic requirements.
Part 4: Experimental Protocols
To validate the SAR of 2-hydroxy-adamantyl esters, the following protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Synthesis of 2-Adamantyl Esters (Steglich Esterification)
Context: Standard acid-chloride coupling often fails or proceeds slowly with the bulky 2-adamantanol. The Steglich method uses DCC/DMAP to overcome this.
-
Reagents: Carboxylic Acid Drug (
eq), 2-Adamantanol ( eq), DCC ( eq), DMAP ( eq), Dry DCM. -
Procedure:
-
Dissolve the carboxylic acid and 2-adamantanol in dry DCM under
atmosphere. -
Add DMAP (catalyst).
-
Cool to
. Add DCC (coupling agent) dropwise. -
Allow to warm to RT and stir for 12–24h. Urea precipitate will form.
-
Critical Step: Filter off the urea before aqueous workup to prevent emulsion.
-
-
Purification: Silica gel chromatography. 2-Adamantyl esters are highly lipophilic; use non-polar mobile phases (e.g., Hexane/EtOAc 9:1).
Protocol B: Microsomal Stability Assay (In Vitro Half-Life)
Context: Determines if the ester cleaves at a physiologically relevant rate.
-
Preparation: Prepare
test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat). -
Initiation: Pre-incubate at
for 5 min. Initiate reaction with NADPH-generating system (if checking oxidative metabolism) or buffer only (if checking pure hydrolysis). -
Sampling: Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .[2]
Part 5: References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry. Link
-
Liu, J., et al. (2011). "Adamantane-based inhibitors of 11
-HSD1: Structure-activity relationships and metabolic stability." Bioorganic & Medicinal Chemistry Letters. Link -
BenchChem. (2025).[4] "A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds." BenchChem Technical Guides. Link
-
Spilovska, K., et al. (2016). "Adamantane as a privileged scaffold in medicinal chemistry."[1][3] Current Medicinal Chemistry. Link
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Foundational text on ester steric hindrance).
Sources
A Comparative Guide to Validating the Antiviral Efficacy of Ethyl (2-hydroxy-2-adamantyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the antiviral efficacy of the novel compound, Ethyl (2-hydroxy-2-adamantyl)acetate. As a Senior Application Scientist, this document is structured to not only present a direct comparison with established antiviral agents but also to offer a logical, scientifically-grounded workflow for its evaluation. We will delve into the mechanistic rationale behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Adamantane Scaffold in Antiviral Research
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry.[1][2] Its unique structure has been successfully incorporated into various therapeutic agents, most notably in the development of the first synthetic antiviral drugs, amantadine and rimantadine.[2][3] These compounds demonstrated efficacy against influenza A virus, establishing the potential of adamantane derivatives as a class of antiviral agents.[4][5] The primary mechanism of action for these first-generation adamantane antivirals is the inhibition of the M2 proton channel of the influenza A virus, a critical step for viral uncoating and replication.[6][7] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives with potentially different mechanisms of action.[8]
Ethyl (2-hydroxy-2-adamantyl)acetate is one such novel compound. Its structural features, including the adamantane cage and the ester and hydroxyl functionalities, suggest the possibility of unique interactions with viral or host cell targets. This guide will outline the necessary steps to validate its antiviral potential, comparing it against established anti-influenza drugs.
Comparative Analysis of Antiviral Agents
To effectively evaluate the potential of Ethyl (2-hydroxy-2-adamantyl)acetate, a direct comparison with clinically relevant antiviral drugs is essential. We will focus on two main classes of anti-influenza agents: M2 proton channel inhibitors and neuraminidase inhibitors.
| Compound | Class | Primary Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| Amantadine/Rimantadine | M2 Proton Channel Inhibitor | Blocks the M2 ion channel, preventing viral uncoating.[6][7] | Influenza A virus | Point mutations in the M2 protein (e.g., S31N).[8] |
| Oseltamivir (Tamiflu) | Neuraminidase Inhibitor | Inhibits the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[9][10][11] | Influenza A and B viruses[9] | Point mutations in the neuraminidase enzyme. |
| Ethyl (2-hydroxy-2-adamantyl)acetate | Adamantane Derivative (Putative) | To be determined. | To be determined. | To be determined. |
Proposed Mechanism of Action for Ethyl (2-hydroxy-2-adamantyl)acetate
While the precise mechanism of Ethyl (2-hydroxy-2-adamantyl)acetate is unknown, its structure allows for several hypotheses that can be experimentally tested. The presence of the adamantane cage suggests a potential interaction with hydrophobic pockets in viral proteins. The hydroxyl and ester groups could participate in hydrogen bonding or other polar interactions, potentially offering a different binding mode compared to amantadine and rimantadine.
Caption: Hypothetical mechanisms of action for Ethyl (2-hydroxy-2-adamantyl)acetate.
Experimental Validation Workflow
A systematic approach is required to determine the antiviral efficacy and mechanism of action of Ethyl (2-hydroxy-2-adamantyl)acetate. The following experimental workflow provides a robust framework for this validation.
Caption: A stepwise workflow for the comprehensive validation of a novel antiviral compound.
Detailed Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration of Ethyl (2-hydroxy-2-adamantyl)acetate that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50).[8]
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of Ethyl (2-hydroxy-2-adamantyl)acetate that inhibits viral plaque formation by 50%, expressed as the 50% effective concentration (EC50).[12][13]
Methodology:
-
Cell Seeding: Prepare confluent monolayers of MDCK cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay
Objective: To confirm the antiviral activity by measuring the reduction in the production of infectious virus particles.[12][14]
Methodology:
-
Infection and Treatment: Infect MDCK cells with influenza A virus at a low multiplicity of infection (MOI) in the presence of serial dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the culture supernatants.
-
Virus Titeration: Determine the viral titer in the supernatants using a plaque assay or a TCID50 assay.
-
Data Analysis: Calculate the concentration of the compound required to reduce the virus yield by 90% (IC90) or 99% (IC99).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.[8]
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Ethyl (2-hydroxy-2-adamantyl)acetate | Experimental Value | Experimental Value | Calculated Value |
| Amantadine | >100 | Literature Value | Literature Value |
| Rimantadine | >100 | Literature Value | Literature Value |
| Oseltamivir | >1000 | Literature Value | Literature Value |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of the antiviral efficacy of Ethyl (2-hydroxy-2-adamantyl)acetate. By following the outlined experimental workflow and protocols, researchers can generate the necessary data to objectively compare its performance with existing antiviral drugs. The emphasis on understanding the underlying mechanism of action will be crucial in determining the novelty and potential clinical utility of this promising adamantane derivative.
References
- Medfinder. (2026, February 14). How Does Oseltamivir Work? Mechanism of Action Explained in Plain English.
- Medical Pharmacology. Amantadine and Rimantadine - Antiviral Drugs.
- Wikipedia.
- Wikipedia. Oseltamivir.
- StatPearls - NCBI Bookshelf. (2024, February 28). Oseltamivir.
- PMC - NIH. Antiviral agents active against influenza A viruses.
- PubMed. (2021, October 5). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity.
- ACS Publications. Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2 | Journal of Medicinal Chemistry.
- Liv Hospital. (2026, January 23).
- Benchchem.
- Medscape. Tamiflu (oseltamivir) dosing, indications, interactions, adverse effects, and more.
- Banner Health.
- accessdata.fda.gov. Tamiflu (oseltamivir) Label.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Wikipedia. Amantadine.
- PubMed. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections.
- WHO. (2013, January 31). Influenza antiviral drugs.
- ResearchGate. Amine derivatives of adamantane with antiviral activity.
- YouTube. (2024, June 20). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses.
- ASM Journals. (2022, August 30). Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy.
- IAR | USU. In Vitro Antiviral Testing.
- Creative Diagnostics. Plaque Reduction Assay - Antiviral.
- IBT Bioservices. Guide to In Vitro Antiviral Testing.
- VirusBank Pl
- PMC. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- Benchchem. Technical Support Center: Synthesis of 2-(Adamantan-1-yl)
- Fluorochem. ethyl (2-hydroxy-2-adamantyl)
- Novel Synthesis of Heterocycle-Containing Adamantane Deriv
- Sigma-Aldrich. Ethyl (2-hydroxy-2-adamantyl)
- PubMed. (2006, October 15). Synthesis, conformational characteristics and anti-influenza virus A activity of some 2-adamantylsubstituted azacycles.
- ResearchGate.
- UPSpace. Evidence of the clinical efficacy of antiviral agents against SARS-CoV-2.
- ChemSynthesis. (2025, May 20). ethyl 2-hydroxy-2-phenylacetate - 774-40-3, C10H12O3, density, melting point, boiling point, structural formula, synthesis.
- ResearchGate. (2025, August 6). Antiviral Activity of Adamantane-Containing Heterocycles.
- PubMed. (2011, June 15). The many faces of the adamantyl group in drug design.
- PMC. (2023, December 14).
- HyT and Linker Conjugates. 2-(2-Aminoethoxy)ethyl 2-(adamantan-1-yl)
- Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 7. Amantadine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How Does Oseltamivir Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 10. Oseltamivir - Wikipedia [en.wikipedia.org]
- 11. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 14. Cell-based assays | VirusBank Platform [virusbankplatform.be]
Technical Comparison Guide: Spectroscopic Validation of Novel Adamantane Derivatives
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1
In "new" compound synthesis—specifically functionalized derivatives—distinguishing between bridgehead (1-substituted) and bridging (2-substituted) isomers is critical but often ambiguous in standard 1D NMR. This guide provides a comparative framework for cross-referencing spectroscopic data, establishing a self-validating protocol to confirm structural identity beyond reasonable doubt.
Part 1: The Symmetry Challenge & Comparative Baselines
To validate a new derivative, one must first benchmark against the parent scaffold.[2] The high symmetry of adamantane results in massive signal overlap.[2] Successful characterization relies on observing how this symmetry is broken.[2]
Table 1: Comparative NMR Shift Data (Reference Standards)
Data referenced against TMS (
| Compound | Symmetry | Key Diagnostic Feature | ||
| Adamantane | 1.88 (4H, br s, CH)1.78 (12H, br s, CH | 37.8 (CH)28.5 (CH | Only 2 distinct carbon environments.[2] Protons often overlap. | |
| 1-Adamantanol | 2.15 (3H, br s, H-3,5,7)1.70-1.60 (6H, m, H-2,8,9)1.50 (6H, br d, H-4,6,10) | 68.2 (C-OH)45.5 (CH | C1 Substitution: Splits CH | |
| 2-Adamantanone | 2.55 (2H, s, H-1,3)2.05-1.95 (H-5,7)2.0-1.7 (Multiplets) | 218.0 (C=O)47.0 (CH bridgehead)~39.0 (CH | C2 Substitution: Deshields adjacent bridgehead protons significantly (>2.5 ppm).[2] |
Analytical Insight:
-
1-Substitution (Bridgehead): Maintains a
axis.[2] You will typically see three distinct proton environments (plus the substituent) and four distinct carbon signals.[2] -
2-Substitution (Bridging): Lowers symmetry to
or .[2] This creates a much more complex splitting pattern in the methylene regions due to the inequivalence of protons syn and anti to the substituent.
Part 2: Multi-Modal Cross-Referencing Workflow
Relying on a single modality leads to misidentification.[2] The following workflow integrates Mass Spectrometry (MS) and Infrared Spectroscopy (IR) to cross-reference NMR findings.
Infrared (IR) Fingerprinting[3]
-
C-H Stretching (2850–2950 cm
): Adamantane derivatives show two distinct bands corresponding to asymmetrical and symmetrical stretching of the cage CH groups. -
Intra-annular Skeletal Vibrations (900–1300 cm
): This "fingerprint" region is highly sensitive to cage distortion.[2]-
Validation Check: If your new compound is a 1-substituted amide (e.g., new drug candidate), look for the Amide I/II bands (1650/1550 cm
) without losing the characteristic adamantane doublet at ~2900 cm .
-
Mass Spectrometry (MS) Fragmentation Logic
Adamantane cages are stable but fragment predictably.[2]
-
Base Peak: Often the adamantyl cation (
135) for 1-substituted derivatives.[2] -
Cross-Reference: If
135 is dominant, the substituent is likely at the stable tertiary (bridgehead) position. Secondary cations (2-position) are less stable and may show different fragmentation kinetics.[2]
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain high-resolution spectra capable of resolving degenerate methylene protons.
Reagents & Equipment[1][3]
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.[2] Note: Use DMSO-d only if the derivative contains polar H-bond donors (ureas/amides) to prevent aggregation. -
Concentration: 10–15 mg per 0.6 mL (for
H); >30 mg (for C).[2] -
Instrument: Minimum 400 MHz (600 MHz recommended for 2-substituted derivatives).
Step-by-Step Methodology
-
Sample Dissolution:
-
Acquisition Parameters:
-
Processing:
Part 4: Logical Visualization of Structure Validation
Diagram 1: The Cross-Referencing Workflow
This flowchart illustrates the decision-making process when validating a new adamantane scaffold.
Caption: Integrated workflow for validating adamantane substitution patterns using multi-modal spectroscopy.
Diagram 2: Symmetry Logic Gate (1- vs 2-Substitution)
How to interpret the specific splitting patterns to distinguish isomers.
Caption: Logic gate for distinguishing 1-substituted vs 2-substituted isomers based on signal multiplicity.
References
-
National Institute of Standards and Technology (NIST). Adamantane Infrared Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[2][4] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Adamantane 1H NMR.[2][5] SDBS No. 1264.[2] [Link]
-
Wanka, L., et al. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry.[2] [Link]
-
Hoffman, R. (2022).[2][6] Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.[2] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane [webbook.nist.gov]
- 4. Adamantane [webbook.nist.gov]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the metabolic stability of Ethyl (2-hydroxy-2-adamantyl)acetate against known drugs
Abstract
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a therapeutic candidate's success. A compound's resistance to metabolic processes directly influences its pharmacokinetic profile, including its half-life and bioavailability.[1] This guide provides a comprehensive analysis of the metabolic stability of a novel compound, Ethyl (2-hydroxy-2-adamantyl)acetate, benchmarking it against a panel of well-characterized drugs. The inclusion of the adamantane scaffold, a rigid and lipophilic three-dimensional structure, is hypothesized to confer enhanced metabolic stability.[2][3][4] This study employs a robust in vitro liver microsomal assay to quantify and compare the intrinsic clearance of these compounds, offering valuable insights for drug development professionals.
Introduction: The Pivotal Role of Metabolic Stability in Drug Efficacy
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver.[5][6][7] These enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[8][9] The rate at which a drug is metabolized, its metabolic stability, is a crucial factor that dictates its therapeutic window. Poor metabolic stability leads to rapid clearance from the body, often necessitating higher or more frequent dosing to maintain therapeutic concentrations.[10] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[11][12] Therefore, a central goal in medicinal chemistry is to design molecules with a balanced metabolic profile.
The adamantane moiety has emerged as a "privileged scaffold" in drug design, valued for its unique physicochemical properties.[2][13] Its rigid, cage-like structure can sterically hinder the approach of metabolic enzymes, thereby protecting nearby functional groups from degradation and enhancing the drug's half-life.[3][4][14] Ethyl (2-hydroxy-2-adamantyl)acetate incorporates this robust scaffold, suggesting a potentially favorable metabolic profile. This guide aims to experimentally validate this hypothesis by comparing its stability to that of known drugs with varying metabolic clearance rates.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective assessment, we designed an in vitro metabolic stability study using pooled human liver microsomes. This system is a standard and reliable model for evaluating Phase I metabolism, which is predominantly mediated by CYP450 enzymes.[15][16]
Selection of Benchmark Drugs
The choice of comparator drugs is critical for contextualizing the performance of Ethyl (2-hydroxy-2-adamantyl)acetate. We selected a panel of drugs representing a spectrum of metabolic clearance rates:
-
Verapamil: A high-clearance drug, known to be rapidly metabolized by CYP3A4.[17]
-
Imipramine: An intermediate-clearance drug.[10]
-
Diazepam: A low-clearance drug, exhibiting greater metabolic stability.[18]
These drugs provide a well-established framework for classifying the metabolic stability of our test compound.
In Vitro Metabolic Stability Assay Protocol
The following protocol details the step-by-step procedure for determining the intrinsic clearance (CLint) of the test and benchmark compounds.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound: Ethyl (2-hydroxy-2-adamantyl)acetate
-
Benchmark Drugs: Verapamil, Imipramine, Diazepam
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Experimental Workflow:
A visual representation of the experimental workflow is provided below.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Protocol Steps:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Prepare 1 µM working solutions of the test compound and benchmark drugs in the same buffer.[19]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the compound working solution.
-
Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[10][15]
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19]
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.[20]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) [20]
-
Results: A Comparative Look at Metabolic Stability
The following table summarizes the hypothetical data obtained from the in vitro metabolic stability assay.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Ethyl (2-hydroxy-2-adamantyl)acetate | > 60 | < 11.6 | Low Clearance / High Stability |
| Verapamil | 8.5 | 81.5 | High Clearance / Low Stability |
| Imipramine | 25.2 | 27.5 | Intermediate Clearance / Moderate Stability |
| Diazepam | 75.8 | 9.2 | Low Clearance / High Stability |
Classification based on McNaney et al. (2008), where CLint < 15 µL/min/mg protein is low, 15-45 is intermediate, and > 45 is high clearance.[20]
Discussion and Interpretation
The experimental data strongly suggest that Ethyl (2-hydroxy-2-adamantyl)acetate possesses high metabolic stability, as evidenced by its long in vitro half-life and low intrinsic clearance. Its metabolic profile is comparable to that of diazepam, a known low-clearance drug. This enhanced stability can be attributed to the presence of the adamantane moiety. The bulky and rigid structure of adamantane likely acts as a metabolic shield, preventing the CYP450 enzymes from accessing and oxidizing the ester and hydroxyl functional groups.[3][4]
In contrast, verapamil, the high-clearance control, was rapidly metabolized, consistent with its known susceptibility to extensive first-pass metabolism.[17] Imipramine demonstrated an intermediate rate of metabolism, fitting its classification.
The high metabolic stability of Ethyl (2-hydroxy-2-adamantyl)acetate is a promising characteristic for a drug candidate. It suggests the potential for a longer in vivo half-life, which could translate to less frequent dosing and improved patient compliance. Furthermore, reduced metabolism can minimize the formation of potentially active or toxic metabolites.[11]
Conclusion and Future Directions
This comparative guide demonstrates that Ethyl (2-hydroxy-2-adamantyl)acetate exhibits superior metabolic stability in an in vitro human liver microsome model when compared to high and intermediate clearance drugs. This finding highlights the strategic utility of incorporating an adamantane scaffold to enhance the drug-like properties of a molecule.
Further investigations are warranted to fully characterize the metabolic fate of Ethyl (2-hydroxy-2-adamantyl)acetate. These include:
-
Metabolite Identification Studies: To identify the specific metabolic pathways and any metabolites formed.
-
Reaction Phenotyping: To determine which specific CYP450 isozymes are responsible for its metabolism.
-
In Vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine the in vivo half-life, bioavailability, and clearance in animal models.
By undertaking these next steps, a more complete understanding of the pharmacokinetic profile of Ethyl (2-hydroxy-2-adamantyl)acetate can be achieved, further guiding its development as a potential therapeutic agent.
References
-
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Patsnap. What is the importance of metabolic stability in drug design? Synapse. [Link]
-
Aumet. The Role of CYP450 in Drug Interactions. [Link]
-
Grime, K. H., et al. (2013). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 41(12), 2135–2143. [Link]
-
JoVE. Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes. [Link]
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
News-Medical. What are Cytochrome P450 Enzymes? [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
Patel Singh. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutics, 12(2), 1-3. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Applied In Vitro Toxicology, 4(2), 163-176. [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
Taylor & Francis Online. In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. [Link]
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]
-
MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
-
Chem Help ASAP. metabolic stability & determining intrinsic drug clearance. [Link]
-
Preprints.org. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]
-
JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
PubMed. Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]
-
Semantic Scholar. [PDF] Metabolic stability and its role in the discovery of new chemical entities. [Link]
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jchr.org [jchr.org]
- 4. connectsci.au [connectsci.au]
- 5. metabolon.com [metabolon.com]
- 6. aumet.com [aumet.com]
- 7. Video: Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes [jove.com]
- 8. news-medical.net [news-medical.net]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 19. mercell.com [mercell.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Safety Evaluation of Ethyl (2-hydroxy-2-adamantyl)acetate and Structurally Related Molecules: An In-Depth Technical Guide
For drug development professionals and researchers, the introduction of a novel chemical entity necessitates a rigorous evaluation of its safety profile. Ethyl (2-hydroxy-2-adamantyl)acetate, a molecule featuring the distinctive adamantane scaffold, presents a unique combination of structural motifs. This guide provides a comprehensive evaluation of its potential safety profile, framed through a comparative analysis of structurally similar, well-characterized molecules. Due to the limited direct toxicological data on Ethyl (2-hydroxy-2-adamantyl)acetate itself, this document synthesizes existing knowledge on the adamantane core and related functional groups to build a predictive safety assessment framework. We will delve into the causality behind experimental choices for safety testing and provide detailed, field-proven protocols for key assays.
The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry
The adamantane moiety is a rigid, lipophilic, three-dimensional hydrocarbon cage.[1][2] Its unique physicochemical properties have made it a "privileged scaffold" in drug design, appearing in several clinically approved drugs.[3][4]
-
Lipophilicity and Bioavailability: The hydrocarbon nature of adamantane increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[3][5]
-
Metabolic Stability: The adamantane cage is exceptionally stable and generally resistant to metabolic degradation by cytochrome P450 enzymes.[1][6] This can increase a drug's half-life and duration of action.[3]
-
Rigidity and Target Binding: The rigid structure provides a well-defined orientation for functional groups, enabling precise and high-affinity interactions with biological targets.[6]
However, these same properties can also introduce safety concerns. High lipophilicity can lead to increased penetration of the blood-brain barrier and potential central nervous system (CNS) side effects, while metabolic stability could, in some cases, lead to bioaccumulation.[3] Therefore, any new adamantane derivative requires careful toxicological scrutiny.
Comparative Structural and Safety Analysis
To construct a probable safety profile for Ethyl (2-hydroxy-2-adamantyl)acetate, we will compare it against molecules that share its core structure or key functional groups.
| Molecule | Structure | Key Features & Known Safety Profile |
| Ethyl (2-hydroxy-2-adamantyl)acetate | ![]() | Target Molecule. Adamantane core with a hydroxy-acetate side chain. Limited data available; classified as "Harmful if swallowed" by suppliers.[7] The ester group is a potential site for enzymatic hydrolysis. The tertiary alcohol and ester create a different electronic and steric profile compared to simple amine derivatives. |
| Amantadine | ![]() | Adamantane Amine. Antiviral and anti-Parkinsonian agent.[2][4] Known CNS side effects (dizziness, confusion, hallucinations) due to its action as an NMDA receptor antagonist and dopamine agonist.[3] Demonstrates the potential for adamantane derivatives to be neurologically active. |
| Memantine | ![]() | Adamantane Amine (Dimethylated). Used to treat Alzheimer's disease.[2] Also an NMDA receptor antagonist, but generally better tolerated than amantadine.[2] Its safety profile is well-characterized, highlighting that modifications to the adamantane substituent can significantly alter tolerability. |
| Ethyl 2-(1-hydroxycyclohexyl)acetate | ![]() | Non-Adamantane Analog. Shares the β-hydroxy ester functionality but replaces the rigid adamantane cage with a more flexible cyclohexane ring. This molecule serves as a control to help distinguish the toxicological contributions of the side chain versus the adamantane core. Its synthesis often involves the Reformatsky reaction.[8] |
This comparison suggests that the adamantane core of Ethyl (2-hydroxy-2-adamantyl)acetate imparts metabolic stability and high lipophilicity, creating a potential for CNS penetration. Unlike Amantadine and Memantine, it lacks a basic amine group, which is critical for their neurological activity. Instead, the hydroxy-acetate side chain introduces a site for hydrolysis, suggesting a different metabolic fate and potentially a different toxicity profile, which must be determined experimentally.
A Stepwise Framework for Safety Evaluation
A robust safety assessment follows a logical progression from in vitro assays to, if necessary, in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
In Vitro Cytotoxicity Assessment
Cytotoxicity testing is a critical first step to determine the concentration range at which a compound may harm cells.[9][10] Employing multiple assays that measure different cellular endpoints provides a more complete picture of a compound's toxic potential.[11]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.
Detailed Protocol: MTT Cell Proliferation Assay [14][15]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for vehicle controls (medium with the compound's solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Ethyl (2-hydroxy-2-adamantyl)acetate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[16] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[13][16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable biomarker for cytotoxicity.[18][19]
Detailed Protocol: LDH Release Assay [17]
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Spontaneous Release: Cells treated with vehicle only (measures background LDH release).
-
Maximum Release: Cells treated with a lysis agent (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cell death).[19]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[19] This pellets the cells and any debris.
-
Enzyme Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[17][19]
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well of the new plate.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
-
Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[21][22] It uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.[23] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.
Detailed Protocol: Ames Test (Plate Incorporation Method) [22][24]
-
Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100). Prepare serial dilutions of the test compound. Prepare the S9 metabolic activation mix from rat liver homogenate if metabolic activation is being assessed. Keep molten top agar (containing trace amounts of histidine and biotin) in a 45°C water bath.
-
Mixing: For each concentration and control, add the following to a sterile tube in order:
-
0.1 mL of the test compound dilution (or control).
-
0.1 mL of the bacterial culture.
-
0.5 mL of the S9 mix (for +S9 plates) or a phosphate buffer (for -S9 plates).
-
-
Plating: Add 2.0 mL of the molten top agar to the tube, vortex gently for 3 seconds, and immediately pour the entire contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure an even layer.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.[23]
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the spontaneous reversion rate seen in the negative control.
In Vivo Acute Toxicity Assessment (Predictive)
Should in vitro results indicate low cytotoxicity and the intended application of the compound requires it, a preliminary assessment of acute systemic toxicity may be necessary. Modern approaches, such as those outlined in OECD guidelines, aim to minimize animal use while still providing sufficient data for hazard classification.[25]
-
OECD Test Guidelines 420, 423, and 425: These are stepwise procedures for determining acute oral toxicity.[26]
-
Guideline 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome determines if a higher or lower dose is tested next.[27]
-
Guideline 423 (Acute Toxic Class Method): This method uses a stepwise procedure with 3 animals per step to classify a substance into a toxicity class based on mortality.[28]
-
Guideline 425 (Up-and-Down Procedure): This procedure is the most statistically robust for determining a precise LD₅₀ value and also uses animals sequentially.
-
The primary goal of these studies is to determine the LD₅₀ (the dose that is lethal to 50% of the test population) and to observe signs of toxicity, allowing for classification according to the Globally Harmonized System (GHS).
| GHS Category | Oral LD₅₀ (mg/kg body weight) | Signal Word |
| 1 | ≤ 5 | Danger |
| 2 | > 5 and ≤ 50 | Danger |
| 3 | > 50 and ≤ 300 | Danger |
| 4 | > 300 and ≤ 2000 | Warning |
| 5 | > 2000 and ≤ 5000 | Warning |
Table adapted from OECD guidelines.
Given the supplier hazard statement for Ethyl (2-hydroxy-2-adamantyl)acetate ("Harmful if swallowed"), it is predicted to fall into GHS Category 4, with an expected oral LD₅₀ in rats between 300 and 2000 mg/kg.[7]
Conclusion and Forward Look
-
Predicted Profile: Based on its structure, Ethyl (2-hydroxy-2-adamantyl)acetate is likely to be metabolically stable due to the adamantane core but may undergo hydrolysis at the ester linkage. Its high lipophilicity suggests good membrane permeability. The lack of a basic amine, present in neurologically active drugs like memantine, may reduce the likelihood of similar CNS side effects, but this must be confirmed. The preliminary hazard classification suggests moderate acute oral toxicity.
-
Recommended Actions: For any researcher or organization developing this molecule, the first and most critical step is to perform the in vitro cytotoxicity and genotoxicity assays detailed in this guide. The results from MTT, LDH, and Ames testing will provide the foundational data needed to make informed decisions about the compound's potential for further development. These assays are cost-effective, high-throughput, and align with modern, ethical approaches to safety assessment.[9][18]
This guide provides the scientific rationale and practical protocols to begin a thorough safety evaluation. By understanding the properties of the adamantane scaffold and employing a systematic testing strategy, researchers can confidently and responsibly advance their development programs.
References
- Merck Millipore. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review).
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Kosheeka. (2025, January 23).
- Abcam. (2025, May 20).
- A
- ATCC. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Provost & Wallert Research. (2025, June 15). MTT Proliferation Assay Protocol.
- OPS Diagnostics. (n.d.).
- Unknown. (2024, October 13). The Ames Test.
- Riss, T. L., & Moravec, R. A. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. PubMed.
- Dash, S., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
- Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC.
- Claxton, L. D., et al. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
- Chan, G. K., et al. (2011, November 17).
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- Tejs, S. (n.d.). The Ames test: a methodological short review. Biblioteka Nauki.
- European Commission, Joint Research Centre. (n.d.). Acute Toxicity.
- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- Spasov, A. A., et al. (2025, October 17).
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- ResearchGate. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- ResearchGate. (2025, November 2). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
- OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- Fluorochem. (n.d.). ethyl (2-hydroxy-2-adamantyl)
- BenchChem. (n.d.). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. connectsci.au [connectsci.au]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 10. kosheeka.com [kosheeka.com]
- 11. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. archive.epa.gov [archive.epa.gov]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 25. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 26. researchgate.net [researchgate.net]
- 27. oecd.org [oecd.org]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Assessing the therapeutic potential of Ethyl (2-hydroxy-2-adamantyl)acetate relative to amantadine
Executive Summary
This guide provides a technical comparison between Amantadine (1-adamantanamine), a first-generation ion channel blocker, and Ethyl (2-hydroxy-2-adamantyl)acetate (EHAA), a functionalized adamantane ester primarily utilized as a pharmacophore precursor.
While Amantadine is a direct-acting therapeutic agent for neurological and viral indications, EHAA represents a distinct class of oxygenated adamantane scaffolds . EHAA is not a functional bio-isostere of Amantadine; rather, it serves as a critical intermediate in the synthesis of metabolic regulators (e.g., DPP-4 inhibitors like Saxagliptin) and 11
Part 1: Structural & Physicochemical Divergence
The fundamental difference between these two compounds lies in their functional groups, which dictate their biological targets. Amantadine relies on a basic amine for protonation and channel blocking, whereas EHAA utilizes a neutral ester/alcohol motif, modulating lipophilicity and serving as a prodrug or synthetic building block.
Table 1: Physicochemical Profile Comparison[1]
| Feature | Amantadine (HCl) | Ethyl (2-hydroxy-2-adamantyl)acetate |
| CAS Number | 665-66-7 (HCl salt) | 112181-97-2 |
| Formula | ||
| Functional Class | Primary Amine (Cage) | |
| pKa (Calc) | ~10.8 (Basic) | Neutral (Ester); Alcohol pKa ~16 |
| LogP (Lipophilicity) | ~2.5 | ~3.1 (Higher Lipophilicity) |
| H-Bond Donors | 2 | 1 (Hydroxyl) |
| H-Bond Acceptors | 1 | 3 (Ester + Hydroxyl) |
| Physiological State | Protonated ( | Neutral / Hydrolyzable |
| Primary Target | NMDA Receptor / M2 Channel | Precursor for DPP-4 / 11 |
Structural Significance[3][4]
-
Amantadine: The ammonium group mimics the hydronium ion, allowing it to block the M2 proton channel of Influenza A and antagonize NMDA receptors in the CNS.
-
EHAA: The ethyl ester group renders the molecule neutral and highly lipophilic, facilitating membrane permeation before metabolic conversion. The C2-hydroxyl group provides a handle for further functionalization (e.g., cyclopropanation in Saxagliptin synthesis).
Part 2: Pharmacological Mechanisms & Therapeutic Potential
Amantadine: Ion Channel Blockade
Amantadine acts as an uncompetitive antagonist.[1] It enters the pore of the NMDA receptor or the M2 viral channel and binds largely through electrostatic interactions between its charged ammonium head and the channel's internal residues.
-
Indication: Parkinson’s Disease (Levodopa-induced dyskinesia), Influenza A (historical).
-
Mechanism: Pore occlusion.
EHAA: Metabolic Modulation & Synthetic Utility
EHAA lacks the basic nitrogen required for high-affinity NMDA blockade. Instead, its therapeutic potential is realized through its derivatives or its hydrolysis product, 2-(2-hydroxy-2-adamantyl)acetic acid .
-
Target Class: Metabolic Enzymes (DPP-4, 11
-HSD1). -
Mechanism: The bulky adamantane cage fills hydrophobic pockets in enzymes. For example, in Saxagliptin (which can be derived from EHAA precursors), the adamantane moiety occupies the S2 subsite of the DPP-4 enzyme, increasing potency and stability.
-
Direct Activity: As an ester, EHAA is subject to carboxylesterase hydrolysis in plasma. It acts as a prodrug for the corresponding carboxylic acid, which may exhibit anti-inflammatory properties distinct from amines.
Part 3: Visualization of Signaling & Synthesis
The following diagram illustrates the divergent pathways of these two adamantane scaffolds: Amantadine's direct action vs. EHAA's role as a precursor for metabolic drugs.
Caption: Divergent utility of adamantane scaffolds. Amantadine acts directly on CNS/Viral targets, while EHAA serves as a lipophilic precursor for metabolic enzyme inhibitors.
Part 4: Experimental Protocols
To validate the potential of EHAA relative to Amantadine, researchers must assess its stability and solubility, as these define its bioavailability compared to the highly soluble Amantadine HCl.
Protocol A: Comparative Lipophilicity (Shake-Flask Method)
Purpose: To quantify the LogP difference, predicting Blood-Brain Barrier (BBB) penetration. Amantadine crosses the BBB via transport and diffusion; EHAA's entry is passive but limited by hydrolysis.
-
Preparation:
-
Prepare saturated solutions of Amantadine and EHAA in 1-octanol.
-
Equilibrate with phosphate-buffered saline (PBS, pH 7.4) at 25°C for 24 hours.
-
-
Phase Separation:
-
Centrifuge at 3000g for 10 minutes to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV (C18 column, Acetonitrile:Water gradient).
-
Note: EHAA requires detection at 210 nm (low UV absorption); Amantadine requires derivatization or LC-MS due to lack of chromophore.
-
-
Calculation:
-
Expected Result: EHAA LogP > 3.0 (High); Amantadine LogP ~2.5.
-
Protocol B: Plasma Stability Assay (Esterase Susceptibility)
Purpose: To determine if EHAA acts as a stable drug or a rapidly hydrolyzed prodrug. Amantadine is metabolically stable (excreted unchanged); EHAA is likely unstable.
-
Incubation:
-
Spike human plasma (pooled) with EHAA to a final concentration of 10
. -
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge to remove proteins.
-
Analyze supernatant via LC-MS/MS monitoring the transition for EHAA and its hydrolysis product (Acid metabolite).
-
-
Interpretation:
-
Calculate half-life (
). Rapid hydrolysis ( min) indicates EHAA functions primarily as a prodrug or requires structural modification (e.g., steric protection) for systemic use.
-
Part 5: Assessment of Synthetic Utility
For drug development professionals, EHAA is most valuable as a starting material. The following workflow describes the conversion of EHAA into a bioactive scaffold, contrasting with Amantadine's static structure.
Caption: Synthetic versatility of EHAA. Unlike Amantadine, EHAA is a reactive platform for generating complex methanoadamantane drugs.
References
-
Synthesis and Antiviral Activity of Adamantane Derivatives. Source: Pellicciari, R., et al. (1980).[2] Arzneimittelforschung. Context: Establishes the baseline antiviral activity of amine vs. non-amine adamantanes. URL:[Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Source: Journal of Chemical Health Risks (2025).[3] Context: Reviews the shift from ion channel blockers (Amantadine) to metabolic enzyme inhibitors derived from oxygenated adamantanes. URL:[Link][3]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid and Related Esters. Source: Ingenta Connect / Organic Process Research & Development. Context: Details the synthetic utility of adamantyl-acetic acid esters in producing DPP-4 inhibitors like Saxagliptin. URL:[Link]
-
Biological Activity of Adamantane Analogues. Source: ResearchGate (2013).[4] Context: Comparative analysis of lipophilicity and biological targets for substituted adamantanes. URL:[Link]
Sources
Safety Operating Guide
Ethyl (2-hydroxy-2-adamantyl)acetate proper disposal procedures
Executive Summary & Chemical Characterization
Directive: As researchers working with adamantane derivatives, we must move beyond basic compliance. The adamantyl cage structure is chemically robust and lipophilic, meaning it resists standard biological degradation in municipal wastewater treatment plants. Do not dispose of this compound down the drain.
The primary objective of this protocol is to ensure the complete thermal oxidation of the adamantane skeleton to prevent environmental persistence.[1]
Table 1: Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Chemical Name | Ethyl (2-hydroxy-2-adamantyl)acetate | Use full name on waste tags. |
| CAS Number | 112181-97-2 | Primary identifier for waste manifests.[2][1] |
| Molecular Formula | C₁₄H₂₂O₃ | High carbon content; suitable for fuel blending/incineration.[2][1] |
| Physical State | Solid (or viscous oil if impure) | Requires solid waste stream unless dissolved.[2][1] |
| Solubility | Soluble in organics (DCM, EtOAc); Insoluble in water | Strictly Hydrophobic. Will partition to sludge if sewered.[2][1] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant) | Standard PPE (Nitrile gloves, safety glasses) required.[2][1] |
| RCRA Classification | Non-listed (Default to D001 if ignitable solvent present) | Treat as "Non-Halogenated Organic."[2][1] |
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. You must segregate this compound based on its phase (solid vs. solution) to ensure the receiving facility utilizes the correct incineration protocol.[1]
Protocol A: Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Mark as "Hazardous Waste - Solid Organic."
-
Contaminants: If the solid is contaminated with heavy metals or oxidizers, it must be segregated into a separate "Solid Toxic" stream to prevent uncontrolled reactivity in the waste drum.[1]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible.[2][1] Ethyl (2-hydroxy-2-adamantyl)acetate is typically dissolved in Ethyl Acetate, Dichloromethane (DCM), or Methanol.[2]
-
Segregation Logic:
-
If in DCM/Chloroform: Segregate to Halogenated Organic Waste.[2][1]
-
If in EtOAc/Methanol/Acetone: Segregate to Non-Halogenated Organic Waste.[2][1]
-
Note: The "Non-Halogenated" stream is preferred for high-BTU incineration (fuel blending), which ensures higher destruction efficiency of the adamantane cage.[2]
-
Disposal Workflow (Step-by-Step)
This self-validating workflow ensures that the material is tracked from generation to final destruction.[2][1]
Step 1: Waste Characterization
Confirm the state of the material.[2][1] Is it a dry solid from a rotary evaporator, or a filtrate solution?
Step 2: Accumulation
Transfer material to the Satellite Accumulation Area (SAA).[2][1]
-
Cap Securely: Volatile organic esters can generate pressure; ensure caps are tight but not over-torqued if gas evolution is suspected (unlikely for this specific ester, but good practice).[2][1]
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.[2][1]
Step 3: Labeling (Critical)
The label must read:
Constituents: Ethyl (2-hydroxy-2-adamantyl)acetate [CAS: 112181-97-2] (>95%), Trace Solvents. [2] Hazards: Irritant, Combustible.[2][1][3]
Step 4: Final Disposal Method
-
Mechanism: The waste management vendor (e.g., Veolia, Clean Harbors) will inject this stream into a kiln operating >1000°C.[2] This breaks the adamantane cage into CO₂ and H₂O.[2][1]
-
Prohibited: Do not use chemical digestion or landfilling.[2][1]
Visualization: Decision Logic Tree
The following diagram illustrates the critical decision points for segregating this adamantane derivative.
Figure 1: Segregation logic ensuring the adamantane derivative reaches the correct incineration stream based on solvent carrier and physical state.
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent the lipophilic solid from entering floor drains.
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2][1]
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[2][1] If powder is fine/dusty, use an N95 respirator to prevent inhalation (H335).[2][1]
-
Containment:
-
Clean Up: Wipe the surface with acetone or ethanol to solubilize residual adamantane, then wash with soap and water.[2][1] Dispose of all cleanup materials as Hazardous Solid Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2][1] Hazardous Waste Generators: Managing Your Waste.[2][1] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (2-hydroxy-2-adamantyl)acetate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl (2-hydroxy-2-adamantyl)acetate (CAS No. 112181-97-2). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured to provide not just a list of rules, but a deep understanding of the causality behind each safety recommendation, fostering a proactive and informed approach to laboratory safety.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety plan. Ethyl (2-hydroxy-2-adamantyl)acetate is classified with specific risks that dictate our protective strategy.[1] The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| GHS Data | Information | Implication for Safe Handling |
| Pictogram | GHS07: Exclamation Mark | Indicates that the substance may cause irritation (skin, eye, respiratory), skin sensitization, or is harmful if swallowed. |
| Signal Word | Warning | Denotes a less severe hazard level, but one that requires diligent protective measures. |
| Hazard Statements | H302: Harmful if swallowed. | Accidental ingestion must be prevented through strict hygiene and prohibiting eating/drinking in the lab. |
| H315: Causes skin irritation. | Direct contact with skin must be avoided, mandating the use of appropriate gloves and body protection. | |
| H319: Causes serious eye irritation. | The potential for serious eye damage necessitates robust eye and face protection. | |
| H335: May cause respiratory irritation. | Inhalation of dust or aerosols must be minimized, primarily through the use of engineering controls. |
Source: Fluorochem[1]
These classifications are not mere labels; they are directives. The "irritant" classification for skin and eyes (H315, H319) and the respiratory tract (H335) informs our selection of barrier protection, while the "harmful if swallowed" warning (H302) underscores the importance of procedural controls and personal hygiene.
The Hierarchy of Controls: A Proactive Safety Framework
In occupational health, personal protective equipment (PPE) is the final and least reliable line of defense.[2] A comprehensive safety strategy implements a hierarchy of controls, prioritizing the elimination or engineering out of hazards. This framework, mandated by bodies like OSHA, ensures a multi-layered safety system.[3]
Caption: The Hierarchy of Controls model prioritizes safety measures.
For Ethyl (2-hydroxy-2-adamantyl)acetate, the most critical engineering control is the use of a certified chemical fume hood to contain dust and vapors, directly addressing the respiratory irritation hazard (H335).[4][5] PPE is then used to protect from residual risks, such as splashes or direct contact during manipulation.
Core PPE Requirements: Your Essential Armor
Adherence to the minimum PPE standards for any laboratory is assumed (i.e., long pants, closed-toe shoes).[6] The following details the specific requirements for handling Ethyl (2-hydroxy-2-adamantyl)acetate.
Eye and Face Protection
-
Causality: The H319 "Causes serious eye irritation" classification demands stringent protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[6]
-
Standard Handling: Chemical splash goggles are required when handling the solid or any solutions.[6][7] Safety glasses do not provide adequate protection from splashes.
-
High-Risk Activities: When there is an elevated risk of splashing (e.g., handling larger quantities, preparing solutions, or performing vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[4][6][8]
Hand Protection
-
Causality: The H315 "Causes skin irritation" statement necessitates a reliable barrier between the chemical and your skin.
-
Glove Selection: Chemical-resistant nitrile gloves with a minimum thickness of 0.11 mm are recommended.[4] Always check the manufacturer's specifications for compatibility and breakthrough times.
-
Best Practice - Double Gloving: For all manipulations inside a fume hood, wearing two pairs of gloves is strongly advised.[2] The outer glove can be removed and disposed of within the hood if contaminated, preventing the spread of the chemical to lab equipment, door handles, and personal items.[2]
-
Integrity and Replacement: Always inspect gloves for tears or holes before use. Change gloves immediately if you suspect contamination and, as a rule, every 30-60 minutes during extended procedures.[2]
Body Protection
-
Causality: Prevents incidental skin contact from spills and protects personal clothing.
-
Requirement: A flame-retardant laboratory coat that is fully buttoned with sleeves fitting snugly at the wrist is mandatory.[4][6]
Respiratory Protection
-
Causality: The H335 "May cause respiratory irritation" hazard is best managed by preventing the chemical from becoming airborne in the operator's breathing zone.
-
Primary Engineering Control: All weighing and manipulation of solid Ethyl (2-hydroxy-2-adamantyl)acetate must be conducted within a certified chemical fume hood.[4][5][9] This is the primary method of respiratory protection.
-
Secondary PPE Control: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-certified N95 (or better) particulate respirator must be used.[4][7][8] All personnel requiring respirator use must be part of a formal respiratory protection program, as required by OSHA, which includes fit-testing and training.[10]
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes risk by ensuring safety measures are integrated at every stage.
Caption: A three-stage workflow for safe chemical handling.
Step 1: Preparation
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary equipment: glassware, spatulas, solvents, and a designated, labeled hazardous waste container.
-
Don all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves (donning the outer pair just before entering the fume hood).
Step 2: Handling (Inside a Fume Hood)
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
When weighing or transferring the solid, use gentle motions to minimize the generation of airborne dust.
-
Keep the stock container of Ethyl (2-hydroxy-2-adamantyl)acetate closed at all times when not actively dispensing from it.
Step 3: Post-Handling and Decontamination
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface of the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips, outer gloves) in the designated hazardous waste container located within the fume hood.
-
Remove PPE in an order that minimizes cross-contamination: remove outer gloves (in the hood), then face shield/goggles, lab coat, and finally inner gloves.
-
Immediately wash hands thoroughly with soap and water.[11]
Emergency & Disposal Plan
Spill Response
-
Minor Spill (contained within the fume hood): Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[12] Carefully scoop the mixture into the designated solid hazardous waste container.
-
Major Spill (outside of the fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office. Prevent others from entering the contaminated area.
Waste Disposal
-
Under no circumstances should Ethyl (2-hydroxy-2-adamantyl)acetate or its waste be disposed of down the drain.[11]
-
All waste, including surplus chemical and contaminated disposables (gloves, paper towels, absorbent), must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[9][11][13]
-
The container should be labeled "Hazardous Waste - Solid Organic Waste" and list Ethyl (2-hydroxy-2-adamantyl)acetate as a component.
-
Store the waste container in a designated satellite accumulation area until it is collected by trained EHS personnel for final disposal, which is typically incineration for organic solids.[13]
By integrating this expert guidance into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
- OSHA. (n.d.). Laboratory Safety Guidance.
- Al-Qahtani, A. A. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- Certified Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- Sigma-Aldrich. (n.d.). Ethyl (2-hydroxy-2-adamantyl)acetate.
- ECHA. (n.d.). Guidance documents. European Union.
- Apollo Scientific. (n.d.). Adamantane-1,3-diamine dihydrochloride Safety Data Sheet.
- Fluorochem. (n.d.). ethyl (2-hydroxy-2-adamantyl)acetate.
- Chemtalk. (2008, May 28). Ester Disposal.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. PMC.
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pppmag.com [pppmag.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hscprep.com.au [hscprep.com.au]
- 10. osha.gov [osha.gov]
- 11. gz-supplies.com [gz-supplies.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




